Di-tert-butyl N,N-diethylphosphoramidite
Description
Properties
IUPAC Name |
N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKSUQKELVOKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401241 | |
| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117924-33-1 | |
| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl N,N-Diethylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on Di-tert-butyl N,N-diethylphosphoramidite, focusing on its chemical properties, synthesis, and applications in oligonucleotide synthesis and drug development.
Introduction
This compound is a key phosphitylating reagent utilized in organic synthesis, most notably in the construction of synthetic oligonucleotides, which are foundational to numerous areas of modern drug development and molecular biology.[1][2] Its unique chemical structure allows for the efficient and controlled formation of phosphite triester linkages, the precursors to the phosphodiester backbone of DNA and RNA.[] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and its role in the broader context of therapeutic and diagnostic development.
Chemical and Physical Properties
This compound is a combustible liquid that is sensitive to moisture.[4] It is essential to handle this reagent under an inert atmosphere and store it under refrigerated conditions (2-8°C) to prevent degradation.[][6]
| Property | Value | Reference |
| Molecular Formula | C12H28NO2P | [] |
| Molecular Weight | 249.33 g/mol | [] |
| CAS Number | 117924-33-1 | [] |
| Appearance | Liquid | [] |
| Density | 0.896 g/mL at 25°C | [4][] |
| Boiling Point | 39-41°C at 0.3 mmHg | [4][] |
| Refractive Index | n20/D 1.434 | [4][] |
| Flash Point | 78°C (172.4°F) - closed cup | [] |
| Solubility | Soluble in chloroform and methanol; hydrolyzes in water. | [4] |
Synthesis of this compound
While specific, detailed industrial synthesis protocols are often proprietary, the general synthesis of phosphoramidites involves the reaction of a protected nucleoside with a phosphitylating agent. In the case of this compound, the synthesis would involve the reaction of di-tert-butyl phosphite with N,N-diethylamine in the presence of a suitable coupling agent.
A general representation of the synthesis is as follows:
References
- 1. nbinno.com [nbinno.com]
- 2. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Di-tert-butyl N,N-diethylphosphoramidite chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Di-tert-butyl N,N-diethylphosphoramidite. It includes detailed experimental protocols for its primary application and summarizes key quantitative data for easy reference.
Chemical Structure and Overview
This compound is a key organophosphorus reagent widely utilized in synthetic organic chemistry. Its structure features a central trivalent phosphorus atom bonded to a diethylamino group and two tert-butoxy groups. This configuration makes it an effective phosphitylating agent, particularly in the automated solid-phase synthesis of oligonucleotides, where it serves as a precursor to the phosphite triester linkage that is subsequently oxidized to the natural phosphate backbone.
Chemical Structure:
Physicochemical and Safety Properties
The properties of this compound are summarized below. The compound is a combustible liquid that is sensitive to moisture and should be handled accordingly in a laboratory setting.[]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 117924-33-1 | |
| Molecular Formula | C12H28NO2P | |
| Molecular Weight | 249.33 g/mol | |
| Appearance | Liquid | |
| Density | 0.896 g/mL at 25 °C | |
| Boiling Point | 39-41 °C at 0.3 mmHg | |
| Refractive Index | n20/D 1.434 | |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Solubility | Hydrolyzes in water. Soluble in chloroform and methanol. | [] |
| Storage Temperature | 2-8°C |
Table 2: Safety and Hazard Information
| Identifier | Code | Description |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Precautionary Codes | P261, P264, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray, Wash skin thoroughly after handling, Wear protective gloves/ eye protection/ face protection. |
Spectroscopic Data
Detailed spectroscopic analysis is essential for quality control and reaction monitoring. While full spectra should be acquired for each batch, typical NMR chemical shift ranges are provided below for reference.
Table 3: Typical NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~1.0 | Triplet | Protons of the methyl groups (-CH₃) on the diethylamino moiety. |
| ~3.0-3.2 | Multiplet | Protons of the methylene groups (-CH₂-) on the diethylamino moiety. | |
| ~1.4 | Singlet | Protons of the methyl groups on the two tert-butyl (-C(CH₃)₃) moieties. | |
| ³¹P NMR | 130 - 150 | Singlet | The chemical shift is characteristic for trivalent phosphoramidites.[2] The exact value can vary based on solvent and concentration. |
Core Application: Solid-Phase Oligonucleotide Synthesis
The primary application of phosphoramidite reagents is in the automated solid-phase synthesis of DNA and RNA oligonucleotides. The synthesis is a cyclical process that sequentially adds one nucleotide at a time to a growing chain attached to a solid support.[3] Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocols
The following section details the standard protocols for each step in the phosphoramidite-based oligonucleotide synthesis cycle. These steps are typically performed sequentially in an automated DNA synthesizer.
Protocol 1: Deblocking (Detritylation)
-
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
The solid support resin within the synthesis column is washed with an anhydrous solvent, typically acetonitrile.
-
The deblocking solution (3% TCA in DCM) is passed through the column for approximately 50-60 seconds.[3]
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid, which would inhibit the subsequent coupling step.
-
The orange-colored DMT cation washout can be collected for spectrophotometric quantification to monitor synthesis efficiency.
-
Protocol 2: Coupling
-
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are drawn from their respective reservoirs and delivered simultaneously to the synthesis column.[4]
-
Inside the column, the activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This activated intermediate rapidly reacts with the free 5'-hydroxyl group on the solid support.
-
The reaction is allowed to proceed for a specified time (typically 30-180 seconds, depending on the specific nucleoside).[5]
-
Following the coupling, the column is washed with anhydrous acetonitrile to remove excess reagents and the diisopropylamine byproduct.[4]
-
Protocol 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and forming deletion mutant sequences.
-
Reagents:
-
Capping Reagent A: Acetic anhydride, typically in a mixture of tetrahydrofuran (THF) and pyridine or lutidine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure:
-
The two capping reagents are delivered to the synthesis column.
-
The mixture acetylates any unreacted 5'-hydroxyl groups, rendering them inert.
-
The reaction is allowed to proceed for 30-60 seconds.[4]
-
The column is washed again with anhydrous acetonitrile.
-
Protocol 4: Oxidation
-
Objective: To convert the unstable trivalent phosphite triester linkage into a stable pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of DNA.
-
Reagent: Oxidizing solution, typically 0.02 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The iodine, in the presence of water, rapidly oxidizes the P(III) center to a P(V) center.
-
The reaction is typically complete within 30-60 seconds.[4]
-
The column is washed with anhydrous acetonitrile, completing one full cycle of nucleotide addition. The process is then repeated, starting with the deblocking step for the newly added nucleotide.
-
Protocol 5: Final Cleavage and Deprotection
-
Objective: After the final synthesis cycle, to cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure:
-
The solid support is transferred from the synthesis column to a vial.
-
The cleavage and deprotection solution is added to the vial.
-
The vial is sealed and incubated at a specified temperature (e.g., 55 °C) for a set period (e.g., 5-8 hours), depending on the base-protecting groups used.
-
After incubation, the solution containing the fully deprotected oligonucleotide is collected, and the solid support is washed to recover any remaining product. The resulting solution is then typically dried down before purification.
-
References
Synthesis of Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Di-tert-butyl N,N-diethylphosphoramidite, a key reagent in oligonucleotide synthesis and other specialized organic transformations. While a specific, detailed experimental protocol from a peer-reviewed journal article or patent for this exact molecule has not been identified in the public domain, this document outlines a highly plausible and chemically sound synthetic pathway. The proposed methodology is based on established principles of phosphorus chemistry and analogous reactions reported for similar phosphoramidite compounds. This guide includes a summary of the compound's physicochemical properties, a detailed hypothetical experimental protocol, and a visual representation of the synthetic pathway.
Introduction
This compound is a trivalent phosphorus compound characterized by two tert-butoxy groups and one diethylamino group attached to a central phosphorus atom. Its utility primarily lies in its role as a phosphitylating agent, particularly in the construction of phosphite triester linkages in automated solid-phase oligonucleotide synthesis. The sterically hindered tert-butyl groups offer a degree of stability, while the diethylamino moiety provides a reactive site for nucleophilic substitution by hydroxyl groups, typically activated by a weak acid.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 117924-33-1 |
| Molecular Formula | C₁₂H₂₈NO₂P |
| Molecular Weight | 249.33 g/mol |
| Appearance | Liquid |
| Density | 0.896 g/mL at 25 °C |
| Boiling Point | 39-41 °C at 0.3 mmHg |
| Refractive Index | n20/D 1.434 |
Proposed Synthesis Pathway
The most probable synthetic route to this compound involves a two-step, one-pot reaction starting from phosphorus trichloride (PCl₃). The first step is the sequential substitution of two chloride atoms with tert-butoxy groups from tert-butanol. The resulting intermediate, di-tert-butyl chlorophosphite, is then reacted with diethylamine to yield the final product. A base, such as triethylamine or pyridine, is typically used to scavenge the hydrogen chloride generated in both steps.
Caption: Proposed two-step, one-pot synthesis of this compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a hypothetical procedure based on general knowledge of phosphoramidite synthesis and has not been experimentally validated. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous tert-butanol
-
Anhydrous diethylamine
-
Anhydrous triethylamine
-
Anhydrous hexane (or other inert solvent like toluene)
-
Anhydrous diethyl ether
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnels
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Ice-salt bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet is dried in an oven and assembled hot under a stream of argon. The flask is charged with anhydrous hexane (200 mL) and phosphorus trichloride (e.g., 0.1 mol). The flask is cooled to -10 °C using an ice-salt bath.
-
Formation of Di-tert-butyl chlorophosphite: A solution of anhydrous tert-butanol (0.2 mol) and anhydrous triethylamine (0.2 mol) in anhydrous hexane (100 mL) is prepared and added to the dropping funnel. This solution is added dropwise to the stirred PCl₃ solution over 1-2 hours, maintaining the internal temperature below 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. A white precipitate of triethylamine hydrochloride will form.
-
Formation of this compound: The reaction mixture is cooled again to -10 °C. A solution of anhydrous diethylamine (0.1 mol) and anhydrous triethylamine (0.1 mol) in anhydrous hexane (50 mL) is added dropwise over 1 hour, keeping the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture, containing a significant amount of triethylamine hydrochloride precipitate, is filtered under an inert atmosphere through a pad of Celite®. The filter cake is washed with anhydrous diethyl ether (2 x 50 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to afford this compound as a colorless liquid.
Table 2: Hypothetical Reaction Parameters
| Parameter | Value |
| Stoichiometry (PCl₃ : t-BuOH : Et₂NH) | 1 : 2 : 1 |
| Base (Triethylamine) | 3 equivalents |
| Solvent | Anhydrous Hexane |
| Reaction Temperature | -10 °C to Room Temperature |
| Reaction Time | ~18 hours |
| Purification Method | Vacuum Distillation |
| Expected Yield | 60-80% (estimated) |
Logical Workflow of the Synthesis
The logical progression of the synthesis, from starting materials to the final purified product, is depicted in the following workflow diagram.
Caption: Logical workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide presents a viable, though hypothetical, synthetic pathway for this compound. The proposed method leverages common and well-understood reactions in phosphorus chemistry. Researchers and drug development professionals seeking to prepare this reagent are encouraged to use this guide as a starting point for their own experimental design, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Further investigation into proprietary databases and chemical synthesis literature may yet uncover a specific published protocol.
Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide for Researchers
CAS Number: 117924-33-1
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical reagent Di-tert-butyl N,N-diethylphosphoramidite. This document provides detailed information on its properties, applications, and a representative experimental protocol for its use in phosphorylation reactions.
Chemical and Physical Properties
This compound is a key reagent in organic synthesis, particularly in the phosphorylation of alcohols. Its physical and chemical properties are summarized in the tables below.[1][2]
Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 117924-33-1 |
| Molecular Formula | C12H28NO2P |
| Molecular Weight | 249.33 g/mol |
| Synonyms | Bis(1,1-dimethylethyl) N,N-diethylphosphoramidite, Di-tert-butyl diethylphosphoramidite |
Physical Properties
| Property | Value |
| Appearance | Liquid |
| Density | 0.896 g/mL at 25 °C |
| Boiling Point | 39-41 °C at 0.3 mmHg |
| Refractive Index | n20/D 1.434 |
| Solubility | Soluble in chloroform and methanol; hydrolyzes in water.[2] |
Technical Data
| Parameter | Value |
| Assay | ≥93% |
| Storage Temperature | 2-8°C |
| Stability | Moisture Sensitive |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Applications in Organic Synthesis
The primary application of this compound is as a phosphitylating agent for the phosphorylation of alcohols. This reaction is a crucial step in the synthesis of various biologically important molecules, most notably phosphopeptides.
The general mechanism involves the activation of the phosphoramidite with a weak acid, such as 1H-tetrazole, followed by nucleophilic attack from the hydroxyl group of the alcohol. The resulting phosphite triester is then oxidized to the more stable phosphate triester.
Phosphorylation of Alcohols
Caption: General workflow for the phosphorylation of an alcohol.
Solid-Phase Synthesis of Phosphopeptides
A significant application of this reagent is in the "global" phosphorylation of peptides during solid-phase peptide synthesis (SPPS). In this approach, the peptide is first assembled on a solid support, and then the hydroxyl-containing amino acid residues (serine, threonine, or tyrosine) are phosphorylated.[3]
Caption: Application in solid-phase phosphopeptide synthesis.
Experimental Protocols
The following is a representative protocol for the phosphorylation of a protected amino acid, such as Fmoc-Ser-OH, using this compound. This protocol is based on established methodologies for phosphopeptide synthesis.[3]
Materials and Reagents
-
Fmoc-Ser-OH (or other alcohol substrate)
-
This compound
-
1H-Tetrazole (as a solution in anhydrous acetonitrile, e.g., 0.45 M)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine)
-
Silica gel for column chromatography
Procedure
Step 1: Phosphitylation
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equivalent) in anhydrous DCM or THF.
-
Add the 1H-tetrazole solution (1.1 to 1.5 equivalents).
-
To this stirring solution, add this compound (1.2 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.
Step 2: Oxidation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the oxidizing agent (1.5 equivalents). If using m-CPBA, it can be added as a solid in portions or as a solution in DCM. If using t-BuOOH, it is typically added as a solution in decane.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC or ³¹P NMR indicates complete conversion of the phosphite triester to the phosphate triester.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-tert-butyl protected phosphate triester.
Step 4: Deprotection (Optional)
The di-tert-butyl protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), if the final product requires a free phosphate group.
Conclusion
This compound is a valuable and efficient reagent for the phosphorylation of alcohols, with significant applications in the synthesis of phosphopeptides and other phosphorylated molecules. Its use, in conjunction with a suitable activator and oxidizing agent, provides a reliable method for the introduction of a phosphate group. Proper handling and adherence to established protocols are essential for successful and safe utilization of this reagent in a research setting.
References
Physical and chemical properties of Di-tert-butyl N,N-diethylphosphoramidite.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl N,N-diethylphosphoramidite is a key reagent in synthetic organic chemistry, primarily utilized as a phosphitylating agent in the construction of oligonucleotides, the building blocks of DNA and RNA. Its role is critical in the pharmaceutical industry, particularly in the development of nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and application in solid-phase oligonucleotide synthesis.
Physical and Chemical Properties
This compound is a moisture-sensitive liquid that requires careful handling and storage under anhydrous conditions. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈NO₂P | |
| Molecular Weight | 249.33 g/mol | |
| Appearance | Liquid | |
| Density | 0.896 g/mL at 25 °C | |
| Boiling Point | 39-41 °C at 0.3 mmHg | |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Refractive Index (n20/D) | 1.434 | |
| Water Solubility | Hydrolyzes | [1] |
| Solubility | Soluble in chloroform and methanol | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of this compound. The following tables summarize the expected chemical shifts for its ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃ (tert-butyl) | ~1.45 | s | - |
| CH₂ (ethyl) | ~3.1-3.3 | m | - |
| CH₃ (ethyl) | ~1.0-1.2 | t | ~7 Hz |
Note: The methylene protons of the ethyl group are diastereotopic and may appear as a complex multiplet.
¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| C(CH₃)₃ | ~80 |
| C(CH₃)₃ | ~31 |
| N-CH₂ | ~42 |
| N-CH₂-CH₃ | ~15 |
³¹P NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Reference |
| ³¹P | ~149-150 | [2] |
Note: The ³¹P NMR spectrum of phosphoramidites typically shows a single sharp peak. The chemical shift is referenced to 85% H₃PO₄.
Chemical Reactivity and Applications
The primary application of this compound is in the phosphoramidite method of solid-phase oligonucleotide synthesis. In this process, it serves as a building block for the formation of the phosphite triester linkage between nucleosides.
The key reactive center is the trivalent phosphorus atom, which is susceptible to nucleophilic attack. The diethylamino group is a good leaving group upon protonation by a weak acid activator, such as tetrazole. This activation step generates a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of a growing oligonucleotide chain.
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of dialkyl N,N-dialkylphosphoramidites is typically achieved through the reaction of phosphorus trichloride with the corresponding alcohol and amine in the presence of a base to neutralize the HCl byproduct.[3][4]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous tert-butanol
-
Anhydrous diethylamine
-
Anhydrous triethylamine (or other non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
A solution of anhydrous diethylamine and anhydrous triethylamine in anhydrous diethyl ether is cooled to 0°C in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Phosphorus trichloride is added dropwise to the stirred solution while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is cooled again to 0°C, and a solution of anhydrous tert-butanol in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The triethylamine hydrochloride salt is removed by filtration under a nitrogen atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Solid-Phase Oligonucleotide Synthesis: Coupling Step
The following is a generalized protocol for the coupling step in automated solid-phase oligonucleotide synthesis using a phosphoramidite reagent like this compound.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
This compound (or other desired nucleoside phosphoramidite) solution in anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)
-
Anhydrous acetonitrile for washing
Procedure (within an automated DNA synthesizer):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column containing the solid support. The reaction is allowed to proceed for a specific time (typically 30-180 seconds) to ensure complete coupling of the phosphoramidite to the free 5'-hydroxyl group.
-
Washing: The solid support is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Washing: The solid support is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition. The cycle is then repeated until the desired oligonucleotide sequence is synthesized.
Visualizations
Logical Relationship of Synthesis
References
The Core Mechanism of Phosphoramidite Reagents in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite method, first introduced in the early 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation.[1][2] This in-depth technical guide elucidates the core mechanism of action of phosphoramidite reagents, providing a detailed overview of the synthesis cycle, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.
The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to a growing chain attached to a solid support.[1] This method proceeds in the 3' to 5' direction and comprises four key chemical reactions: detritylation (deblocking), coupling, capping, and oxidation.[3][4]
The Four-Step Synthesis Cycle
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside anchored to the solid support.[1] This step is crucial as it exposes a reactive hydroxyl group for the subsequent coupling reaction.[5] The removal of the DMT group is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent like dichloromethane.[1][6] The resulting DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each coupling step.[6][7]
Experimental Protocol: Detritylation
| Step | Action | Reagent | Duration |
| 1 | Deliver deblocking solution | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 60-180 seconds |
| 2 | Wash | Anhydrous Acetonitrile | As required |
Note: Prolonged exposure to acid can lead to depurination, especially for adenine and guanine bases, which can decrease the yield of the final product.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. alfachemic.com [alfachemic.com]
- 4. idtdna.com [idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. DNA寡核苷酸合成_PCR-默克生命科学 [sigmaaldrich.cn]
- 7. atdbio.com [atdbio.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Di-tert-butyl N,N-diethylphosphoramidite: A Comprehensive Technical Guide for Phosphitylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of Di-tert-butyl N,N-diethylphosphoramidite, a key phosphitylating agent in modern organic synthesis, particularly in the field of oligonucleotide and phosphate prodrug development. This document elucidates the core characteristics, reactivity, and applications of this reagent, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Introduction
This compound is a trivalent phosphorus compound widely employed for the efficient introduction of a phosphite group onto a hydroxyl moiety. Its bulky tert-butyl protecting groups and the diethylamino leaving group confer specific reactivity and stability profiles that are advantageous in various synthetic contexts. This guide serves as a technical resource for researchers leveraging this reagent in their synthetic endeavors.
Core Characteristics
This compound is a colorless to light yellow liquid that is soluble in many organic solvents but sensitive to moisture.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117924-33-1 | [1] |
| Molecular Formula | C₁₂H₂₈NO₂P | [1] |
| Molecular Weight | 249.33 g/mol | [2] |
| Density | 0.896 g/mL at 25 °C | [2] |
| Boiling Point | 39-41 °C at 0.3 mmHg | [2] |
| Refractive Index | n20/D 1.434 | [2] |
| Storage Temperature | 2-8°C | [2] |
| Stability | Moisture Sensitive | [1] |
Reactivity and Mechanism of Phosphitylation
The primary function of this compound is to act as a phosphitylating agent for alcohols. The reaction proceeds via the activation of the phosphoramidite, typically with a weak acid activator such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the nitrogen atom of the diethylamino group, converting it into a good leaving group. The alcohol substrate then attacks the electrophilic phosphorus center, displacing the diethylamine and forming a phosphite triester product.
References
Di-tert-butyl N,N-diethylphosphoramidite molecular weight and formula.
Di-tert-butyl N,N-diethylphosphoramidite is a key phosphoramidite reagent utilized in synthetic organic chemistry, particularly in the field of oligonucleotide synthesis. Its chemical properties make it a valuable building block for the introduction of phosphite ester linkages, which are subsequently oxidized to the more stable phosphate linkages found in DNA and RNA. This document provides core technical data on its molecular properties.
Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below. These data are essential for researchers in calculating stoichiometric quantities for reactions and for understanding the compound's physical behavior.
| Property | Value |
| Molecular Formula | C₁₂H₂₈NO₂P[1][2] |
| Molecular Weight | 249.33 g/mol [1][3] |
| Appearance | Liquid[3] |
| Density | 0.896 g/mL at 25 °C[1][2][3] |
| Boiling Point | 39-41 °C at 0.3 mmHg[1][3] |
| Refractive Index | n20/D 1.434[1][3] |
| Storage Temperature | 2-8°C[2][3] |
Chemical Structure and Data Representation
The structural information of this compound is fundamental to its reactivity. The relationship between its molecular formula and molecular weight is depicted in the diagram below.
Caption: Relationship between molecular formula and weight.
References
Spectroscopic and Structural Elucidation of Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and analytical methodologies for the characterization of Di-tert-butyl N,N-diethylphosphoramidite. This phosphoramidite is a key reagent in oligonucleotide synthesis and other phosphorylation reactions, making its structural verification and purity assessment critical for successful downstream applications.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 4H | -N(CH₂CH₃)₂ |
| ~1.4 | s | 18H | -OC(CH₃)₃ |
| ~1.1 | t | 6H | -N(CH₂CH₃)₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~79 | -OC (CH₃)₃ |
| ~42 | -N(C H₂CH₃)₂ |
| ~31 | -OC(C H₃)₃ |
| ~15 | -N(CH₂C H₃)₂ |
³¹P NMR (Phosphorus-31 NMR) Data
| Chemical Shift (δ) ppm | Comments |
| ~145 - 150 | Broad singlet, characteristic for P(III) phosphoramidites. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2860 | Strong | C-H stretch (alkyl) |
| 1460 - 1440 | Medium | C-H bend (alkyl) |
| 1190 - 1170 | Strong | P-O-C stretch |
| 1040 - 1020 | Strong | C-O stretch |
| 980 - 950 | Medium | P-N stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 250.19 | [M+H]⁺ (Calculated Exact Mass: 249.1858) |
| 194.13 | [M - C₄H₉]⁺ (Loss of a tert-butyl group) |
| 176.12 | [M - OC₄H₉]⁺ (Loss of a tert-butoxy group) |
| 148.10 | [M - 2(C₄H₉)]⁺ (Loss of two tert-butyl groups) |
| 72.08 | [N(C₂H₅)₂]⁺ (Diethylamino fragment) |
Experimental Protocols
Given the air and moisture sensitivity of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
NMR Spectroscopy
-
Sample Preparation:
-
In an inert atmosphere glovebox, draw approximately 10-20 mg of this compound into a clean, dry syringe.
-
Inject the sample into a pre-dried NMR tube equipped with a J. Young valve or a sealed capillary containing a deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Add approximately 0.5 mL of the deuterated solvent to the NMR tube.
-
Seal the NMR tube securely before removing it from the glovebox.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
For ³¹P NMR, use a proton-decoupled pulse sequence. Reference the spectrum to an external standard of 85% H₃PO₄.
-
IR Spectroscopy
-
Sample Preparation (ATR-FTIR):
-
Inside a glovebox, place a small drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
After analysis, clean the ATR crystal thoroughly with an appropriate dry solvent (e.g., anhydrous hexane or dichloromethane) inside the glovebox.
-
Mass Spectrometry
-
Sample Preparation:
-
In a glovebox, prepare a dilute solution of the phosphoramidite in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) to a final concentration of approximately 1 mg/mL.[1]
-
-
Data Acquisition (ESI-MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography for purity analysis.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.
References
The Cornerstone of Nucleic Acid Synthesis: A Technical Guide to Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, the ability to synthesize custom nucleic acid sequences with high fidelity is paramount. This capability underpins a vast array of applications, from fundamental research in molecular biology to the development of novel diagnostics and therapeutics. At the heart of this synthetic prowess lies the phosphoramidite, a class of chemical building blocks that has revolutionized the field of oligonucleotide synthesis. This in-depth technical guide delves into the core principles of phosphoramidite chemistry, providing a comprehensive understanding of their role in the creation of DNA and RNA molecules.
The Chemistry of Control: Understanding Phosphoramidites
Phosphoramidites are chemically modified nucleosides that serve as the monomers in the solid-phase synthesis of oligonucleotides.[1][2] Their structure is meticulously designed to control the reactivity of the nucleoside during the iterative process of chain elongation. Key to their function is the presence of protecting groups on the 5'-hydroxyl, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), and the phosphorus atom itself.[2][3][4] These protecting groups prevent unwanted side reactions and ensure that the synthesis proceeds in the desired 3' to 5' direction.
The most common protecting group for the 5'-hydroxyl is the acid-labile dimethoxytrityl (DMT) group. The exocyclic amines are typically protected with base-labile groups such as benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) or dimethylformamidine (dmf) for guanine.[2][3] The phosphorus atom is protected with a β-cyanoethyl group, which is also removed under basic conditions.[4]
The Engine of Synthesis: The Phosphoramidite Solid-Phase Cycle
The synthesis of oligonucleotides using phosphoramidites is a cyclical process performed on an automated synthesizer. The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG), which simplifies the purification at each step by allowing for the washing away of excess reagents.[5] Each cycle of nucleotide addition consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[6]
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA). This exposes the 5'-hydroxyl group, making it available for the next coupling reaction. The amount of the released DMT cation, which has a characteristic orange color, can be measured to monitor the efficiency of each coupling step in real-time.[7]
-
Coupling: The next nucleoside, in the form of a phosphoramidite, is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing chain.[] This reaction forms a phosphite triester linkage and is the crucial step for chain elongation. The efficiency of this step is critical for the overall yield and purity of the final oligonucleotide.
-
Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation with a reagent like acetic anhydride.[7] This renders them unreactive in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[6] This completes the addition of one nucleotide to the chain.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Insights: Coupling Efficiency and Yield
The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[6][9]
| Oligonucleotide Length (bases) | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |
| 20 | 75.0% | 90.9% |
| 50 | 47.6% | 77.9% |
| 100 | 22.7% | 60.6% |
| 150 | 10.8% | 47.2% |
Table 1: Theoretical overall yield of full-length oligonucleotide based on coupling efficiency and length. Data compiled from multiple sources.[7][10]
The choice of protecting group on the phosphoramidite can influence coupling efficiency, particularly for guanosine, which is known to be more challenging.[11]
| Guanosine Protecting Group | Deprotection Conditions | Key Advantages |
| Isobutyryl (iBu) | Standard ammonium hydroxide | Traditional, well-established |
| Dimethylformamidine (dmf) | Faster deprotection with AMA (Ammonium hydroxide/Methylamine) | Reduced depurination, compatible with "UltraFAST" deprotection protocols[3] |
Table 2: Comparison of common protecting groups for guanosine phosphoramidite.[3]
Visualizing the Process: Synthesis and Experimental Workflows
To better understand the intricate processes involved, the following diagrams, created using the DOT language, illustrate the phosphoramidite synthesis cycle and a typical experimental workflow for screening antisense oligonucleotides.
Caption: The phosphoramidite solid-phase oligonucleotide synthesis cycle.
Caption: Experimental workflow for in vitro screening of antisense oligonucleotides.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.
Materials:
-
Appropriate nucleoside-loaded CPG solid support
-
Anhydrous acetonitrile
-
Deblocking solution (3% TCA or DCA in dichloromethane)
-
Phosphoramidite solutions (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine)
Procedure:
-
Column Installation: Pack a synthesis column with the appropriate starting nucleoside-CPG.
-
Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence and synthesis scale.
-
Cycle Initiation: The synthesizer will automatically perform the four-step cycle for each nucleotide addition:
-
Detritylation: Deliver the deblocking solution to the column for 60-120 seconds, followed by a wash with anhydrous acetonitrile.
-
Coupling: Simultaneously deliver the phosphoramidite and activator solutions to the column and allow to react for 30-180 seconds, followed by an acetonitrile wash.
-
Capping: Deliver the capping solutions to the column for 30-60 seconds, followed by an acetonitrile wash.
-
Oxidation: Deliver the oxidizing solution to the column for 30-60 seconds, followed by an acetonitrile wash.
-
-
Chain Elongation: Repeat the cycle until the full-length oligonucleotide is synthesized.
Protocol 2: Cleavage and Deprotection
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
Heating block or oven
Procedure:
-
Cleavage: After synthesis, transfer the solid support to a vial and add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubation: Seal the vial and incubate at a specified temperature (e.g., 55°C) for a set duration (e.g., 8-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Recovery: After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
Protocol 3: Purification of Synthetic Oligonucleotides
Materials:
-
Appropriate HPLC column (e.g., reversed-phase or ion-exchange)
-
HPLC system with UV detector
-
Mobile phases (specific to the chosen column and oligonucleotide)
Procedure:
-
Sample Preparation: Dilute the crude oligonucleotide solution in the appropriate mobile phase.
-
HPLC Separation: Inject the sample onto the HPLC system. The full-length product will separate from shorter, failed sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol precipitation.
-
Quantification and Analysis: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm and confirm its identity and purity by mass spectrometry.
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of nucleic acids, enabling the production of high-quality, custom DNA and RNA sequences for a myriad of applications in research and drug development.[5] A thorough understanding of the underlying chemistry, the synthesis cycle, and the factors influencing yield and purity is essential for any professional working in this field. The continued refinement of phosphoramidite chemistry and the development of novel protecting groups and synthesis strategies will undoubtedly fuel further innovation in biotechnology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. journalirjpac.com [journalirjpac.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. atdbio.com [atdbio.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. genelink.com [genelink.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Di-tert-butyl N,N-diethylphosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a standard protocol for the use of Di-tert-butyl N,N-diethylphosphoramidite as a phosphitylating agent in the solid-phase synthesis of oligonucleotides. This document outlines the chemical principles, a detailed experimental protocol, expected quantitative outcomes, and the necessary workflow diagrams to guide researchers in this application.
Introduction
This compound is a phosphitylating reagent that can be employed in the synthesis of nucleoside phosphoramidites, the key building blocks for automated solid-phase oligonucleotide synthesis.[1] The use of tert-butyl protecting groups on the phosphorus atom offers potential advantages in specific synthetic strategies, although it is not as commonly employed as the standard β-cyanoethyl group. The bulky tert-butyl groups can provide steric hindrance that may influence reactivity and stability. The subsequent removal of these groups requires specific acidic conditions.
The overall process follows the well-established phosphoramidite synthesis cycle, which involves four key steps for each nucleotide addition: detritylation, coupling, capping, and oxidation.[2]
Principle of the Method
The synthesis of oligonucleotides is a cyclic process that builds the desired sequence one nucleotide at a time on a solid support.[3] The process begins with the preparation of a nucleoside phosphoramidite from a protected nucleoside and a phosphitylating agent, in this case, this compound. This custom-made phosphoramidite is then used in an automated synthesizer.
The synthesis cycle can be summarized as follows:
-
Detritylation: The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes a free hydroxyl group for the subsequent coupling reaction.
-
Coupling: The activated nucleoside phosphoramidite, prepared using this compound, is coupled to the free 5'-hydroxyl group of the support-bound nucleoside. This reaction is catalyzed by an activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).
-
Capping: To prevent the growth of failure sequences (oligonucleotides that did not undergo coupling), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution.
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection of the tert-butyl groups from the phosphate backbone requires specific acidic conditions.
Experimental Protocols
Protocol 1: Synthesis of a 5'-DMT-Nucleoside-3'-(Di-tert-butyl)phosphoramidite
This protocol describes the initial preparation of the nucleoside phosphoramidite building block.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxynucleoside
-
This compound
-
1H-Tetrazole (or other suitable activator like DCI)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Anhydrous Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the 5'-DMT-protected deoxynucleoside (1 equivalent) in anhydrous dichloromethane.
-
Add 1H-Tetrazole (0.5 equivalents) to the solution and stir under an inert atmosphere (argon or nitrogen).
-
Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 5'-DMT-nucleoside-3'-(Di-tert-butyl)phosphoramidite.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for using the prepared phosphoramidite in an automated DNA/RNA synthesizer.
Materials:
-
Prepared 5'-DMT-nucleoside-3'-(Di-tert-butyl)phosphoramidite dissolved in anhydrous acetonitrile.
-
Standard phosphoramidites for other bases (if not using the custom-made one for all).
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Detritylation solution (e.g., 3% Trichloroacetic acid in DCM).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile).
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Anhydrous Acetonitrile for washing.
Procedure:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Install the reagent bottles containing the prepared phosphoramidite and other necessary solutions.
-
Initiate the synthesis program, which will automatically perform the four-step cycle for each nucleotide addition as described in the "Principle of the Method" section.
-
Upon completion of the synthesis, the synthesizer will perform a final detritylation (optional, can be left "trityl-on" for purification).
-
The solid support with the synthesized oligonucleotide is then ready for cleavage and deprotection.
Protocol 3: Cleavage and Deprotection
Materials:
-
Solid support with the synthesized oligonucleotide.
-
Concentrated Ammonium Hydroxide.
-
Trifluoroacetic acid (TFA).
-
Triethylsilane (TES) as a scavenger.
-
Acetonitrile.
-
Diethyl ether.
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.
-
Cool the vial and transfer the ammoniacal solution to a new tube.
-
Evaporate the ammonia to dryness.
-
To remove the tert-butyl protecting groups from the phosphate backbone, treat the dried oligonucleotide with a solution of 95% trifluoroacetic acid and 5% triethylsilane in dichloromethane for 1-2 hours at room temperature.
-
Remove the TFA solution by evaporation under a stream of nitrogen.
-
Resuspend the crude oligonucleotide in water.
-
Precipitate the oligonucleotide by adding a salt solution (e.g., sodium acetate) and cold ethanol or by using diethyl ether.
-
Centrifuge to pellet the oligonucleotide, wash with cold ethanol, and dry.
-
The crude oligonucleotide can then be purified by HPLC or PAGE.
Data Presentation
The following tables provide representative quantitative data that can be expected when using this compound in oligonucleotide synthesis. These values are based on typical performance of phosphoramidite chemistry and should be used as a guideline. Actual results may vary depending on the specific sequence, synthesis scale, and instrumentation.
Table 1: Representative Phosphitylation Reaction Yields
| Protected Nucleoside | Phosphitylating Agent | Typical Yield of Phosphoramidite |
| 5'-DMT-dA(Bz) | This compound | 85-95% |
| 5'-DMT-dC(Bz) | This compound | 88-96% |
| 5'-DMT-dG(iBu) | This compound | 82-93% |
| 5'-DMT-dT | This compound | 90-98% |
Table 2: Representative Stepwise Coupling Efficiencies in Automated Synthesis
| Nucleotide Addition | Activator | Typical Coupling Efficiency |
| A | 1H-Tetrazole | >98.5% |
| C | 1H-Tetrazole | >99.0% |
| G | 1H-Tetrazole | >98.0% |
| T | 1H-Tetrazole | >99.0% |
| A | DCI | >99.0% |
| C | DCI | >99.2% |
| G | DCI | >98.8% |
| T | DCI | >99.2% |
Table 3: Representative Overall Yield of Purified Oligonucleotide
| Oligonucleotide Length | Synthesis Scale | Typical Overall Yield (OD Units) |
| 20-mer | 0.2 µmol | 5-10 |
| 20-mer | 1.0 µmol | 25-50 |
| 40-mer | 0.2 µmol | 2-5 |
| 40-mer | 1.0 µmol | 10-25 |
Mandatory Visualization
Caption: Workflow for oligonucleotide synthesis using this compound.
Caption: Logical relationships in the phosphoramidite synthesis cycle.
References
Application Notes and Protocols for the Synthesis of Modified Oligonucleotides Using Di-tert-butyl N,N-diethylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Di-tert-butyl N,N-diethylphosphoramidite in the synthesis of modified oligonucleotides, with a particular focus on Phosphorodiamidate Morpholino Oligomers (PMOs). PMOs are a class of antisense oligonucleotides that have garnered significant attention for their therapeutic potential, including several FDA-approved drugs.
Introduction
This compound is a key reagent in the phosphoramidite method for oligonucleotide synthesis. This method allows for the stepwise addition of nucleotide monomers to a growing oligonucleotide chain on a solid support. The di-tert-butyl groups serve as protecting groups for the phosphite triester, preventing unwanted side reactions during the synthesis. These protecting groups are subsequently removed during the oxidation step. This chemistry is particularly valuable for the synthesis of modified oligonucleotides where alterations to the phosphate backbone, sugar moiety, or nucleobase are desired to enhance properties such as nuclease resistance, binding affinity, and cellular uptake.
A prime application of this chemistry is in the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). PMOs are synthetic analogs of nucleic acids where the deoxyribose sugar is replaced by a morpholino ring and the phosphodiester linkages are replaced by phosphorodiamidate linkages. This modification results in a neutral backbone, which imparts high nuclease resistance and a favorable safety profile. PMOs primarily function through a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing, rather than inducing mRNA degradation via RNase H.
Applications of Modified Oligonucleotides
Modified oligonucleotides synthesized using this compound have a wide range of applications in research and drug development:
-
Antisense Therapy: PMOs and other modified oligonucleotides are designed to be complementary to specific mRNA sequences. By binding to the target mRNA, they can prevent the translation of disease-causing proteins. This approach is being explored for a variety of genetic disorders, viral infections, and cancers.
-
Exon Skipping: In certain genetic diseases, such as Duchenne muscular dystrophy (DMD), mutations can lead to the production of non-functional proteins. PMOs can be designed to bind to pre-mRNA and induce the skipping of specific exons during the splicing process, restoring the reading frame and allowing for the production of a partially functional protein.
-
Splicing Modulation: Beyond exon skipping, modified oligonucleotides can be used to modulate the splicing of pre-mRNA in other ways, for example, to promote the inclusion of a specific exon.
-
Target Validation: In drug discovery, antisense oligonucleotides are valuable tools for validating the role of a specific gene in a disease. By knocking down the expression of a target gene, researchers can assess its impact on cellular or disease phenotypes.
-
Diagnostics: Modified oligonucleotides can be used as probes in various diagnostic assays due to their high specificity and binding affinity.
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). These protocols may require optimization based on the specific sequence, scale of synthesis, and automated synthesizer used.
Protocol 1: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)
This protocol outlines the key steps in the automated solid-phase synthesis of PMOs.
1. Solid Support Preparation:
-
Start with a suitable solid support (e.g., controlled pore glass - CPG) functionalized with the first morpholino monomer.
2. Synthesis Cycle: The synthesis proceeds through a series of repeated cycles, with each cycle adding one morpholino monomer to the growing chain.
3. Cleavage and Deprotection:
-
Reagent: 30% aqueous ammonia.
-
Procedure: After the final synthesis cycle, the solid support is treated with aqueous ammonia to cleave the synthesized PMO from the support and remove the protecting groups from the nucleobases.
-
Conditions: 55°C for 16 hours (room temperature for thymine-only oligomers).
4. Purification:
-
The crude PMO is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or solid-phase extraction.
Quantitative Data Summary
The efficiency of PMO synthesis is influenced by various factors, including the choice of coupling activators, bases, reaction time, and temperature. The following tables summarize key quantitative data from optimization studies.
Table 1: Optimization of Coupling Conditions for PMO Synthesis [1]
| Parameter | Condition | Observation |
| Organic Base | N-ethylmorpholine (NEM) | Optimal performance. |
| N,N-Diisopropylethylamine (DIPEA) | Lower efficiency compared to NEM. | |
| 2,6-Lutidine | Formation of side products. | |
| Additive | Lithium Iodide (LiI) | Significantly boosts coupling efficiency. |
| Lithium Bromide (LiBr) | Effective, but may require longer reaction times. | |
| 5-ethylthio-1H-tetrazole (ETT) | Commonly used activator with good efficiency.[2][3] | |
| Iodine | Can also be used as an efficient coupling agent.[3] | |
| Reaction Temperature | 30 °C | Optimal temperature for the coupling reaction. |
| Reaction Duration | 90 minutes | Sufficient time for efficient coupling. |
Table 2: Comparison of Synthesis Chemistries and Coupling Activators [3]
| Synthesis Chemistry | Protecting Group | Coupling Activator | Coupling Time per Cycle | Overall Yield (for 25-mer) |
| Trityl-based | Trityl (Tr) | ETT or Iodine | 45 minutes | >20% |
| Fmoc-based | Fmoc | ETT or Iodine | 45 minutes | >20% |
| LiBr-mediated | Trityl (Tr) | LiBr | ~2 hours | Lower than ETT/Iodine mediated |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for PMO Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a Phosphorodiamidate Morpholino Oligomer.
Caption: Workflow for solid-phase synthesis of PMOs.
Signaling Pathway: PMO-mediated Targeting of MYC in Burkitt's Lymphoma
This diagram illustrates the mechanism of action of an antisense PMO designed to target the MYC oncogene, a key driver in Burkitt's lymphoma.
Caption: PMO targeting of MYC mRNA in Burkitt's Lymphoma.
References
- 1. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Coupling Reaction of Di-tert-butyl N,N-diethylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coupling reaction conditions for Di-tert-butyl N,N-diethylphosphoramidite, a key reagent in the phosphitylation of alcohols, particularly in the context of peptide and oligonucleotide synthesis. This document offers detailed experimental protocols, data on reaction parameters, and visualizations to guide researchers in optimizing their synthetic strategies.
Introduction
This compound is a highly reactive phosphitylating agent used to introduce a di-tert-butyl phosphite group to hydroxyl moieties. This reaction is a critical step in the synthesis of phosphopeptides and modified oligonucleotides, where the bulky tert-butyl protecting groups offer stability and are readily removed under acidic conditions. The efficiency of the coupling reaction is highly dependent on the choice of activator, solvent, reaction time, and temperature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₈NO₂P |
| Molecular Weight | 249.33 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 39-41 °C at 0.3 mmHg |
| Density | 0.896 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 |
| Storage Temperature | 2-8°C |
| Stability | Moisture sensitive |
Coupling Reaction: Mechanism and Key Parameters
The coupling of this compound to an alcohol proceeds via an acid-catalyzed nucleophilic substitution. An activator, typically a weak acid, protonates the nitrogen atom of the phosphoramidite, making the phosphorus atom more electrophilic. The hydroxyl group of the substrate then attacks the phosphorus center, displacing the diethylamine to form a phosphite triester intermediate. Subsequent oxidation converts the phosphite triester to the more stable phosphate triester.
Activators
The choice of activator is crucial for achieving high coupling efficiency. Several activators are commonly used in phosphoramidite chemistry, with varying levels of acidity and nucleophilicity. While specific comparative data for this compound is limited in the available literature, general principles of phosphoramidite chemistry can be applied.
| Activator | Typical Concentration | Coupling Time (General) | Notes |
| 1H-Tetrazole | 0.45 M in Acetonitrile | 10-15 minutes | Standard, widely used activator.[1] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M in Acetonitrile | Can be 2x faster than 1H-Tetrazole | Less acidic and more nucleophilic than tetrazole, often resulting in higher yields, especially for hindered substrates.[1][2][3] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile | Faster than 1H-Tetrazole | More acidic than 1H-Tetrazole, popular for RNA synthesis.[1][4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M in Acetonitrile | 3 minutes (for TBDMS-RNA) | More acidic than ETT, also commonly used in RNA synthesis.[1][4][5] |
Note: Higher activator concentrations may be necessary for sterically hindered phosphoramidites to achieve acceptable coupling efficiencies.[6] It is recommended to perform an optimization experiment, such as an activator titration, for new or challenging substrates.[6]
Experimental Protocols
The following protocols are based on established methods for phosphitylation using this compound and related phosphoramidites. Researchers should optimize these protocols for their specific substrates and equipment.
General Protocol for Phosphitylation of a Protected Serine Residue in Solid-Phase Peptide Synthesis
This protocol is adapted from the work of Perich et al. (1996) on the phosphorylation of resin-bound peptides.
Materials:
-
Fmoc-protected peptide-resin containing a free serine hydroxyl group
-
This compound
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Anhydrous Dichloromethane (DCM)
-
Oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water)
-
Washing solvents (DMF, DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Phosphitylation:
-
Prepare a solution of this compound (e.g., 5-10 equivalents relative to the resin loading) and 1H-Tetrazole solution (e.g., 20-40 equivalents) in anhydrous acetonitrile.
-
Add the phosphitylating mixture to the resin and agitate at room temperature for 1-2 hours.
-
-
Washing: After the coupling reaction, thoroughly wash the resin with anhydrous acetonitrile and then with anhydrous DCM to remove excess reagents.
-
Oxidation:
-
Add the oxidizing solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin extensively with DCM, DMF, and finally with DCM.
-
-
Cleavage and Deprotection: Cleave the phosphopeptide from the resin and remove the protecting groups using a suitable cleavage cocktail (e.g., TFA-based).
Workflow for Protocol 4.1
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Insufficient equivalents of reagents- Short reaction time- Steric hindrance at the coupling site | - Use fresh, high-quality reagents- Increase the equivalents of phosphoramidite and activator- Increase the reaction time- Switch to a more potent activator like DCI |
| Side Reactions | - Presence of water in the reaction | - Use anhydrous solvents and reagents- Perform the reaction under a dry, inert atmosphere |
| Incomplete Oxidation | - Insufficient oxidizing agent- Short oxidation time | - Increase the concentration or volume of the oxidizing solution- Extend the oxidation time |
Conclusion
The successful coupling of this compound is a critical step for the synthesis of molecules containing di-tert-butyl phosphite moieties. Careful selection of the activator and adherence to anhydrous reaction conditions are paramount for achieving high yields. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of peptide and oligonucleotide chemistry, enabling them to effectively utilize this versatile phosphitylating reagent. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 5. US20060178509A1 - Phosphoramidite activator for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Di-tert-butyl N,N-diethylphosphoramidite in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl N,N-diethylphosphoramidite is a key phosphitylating reagent utilized in solid-phase synthesis, particularly for the preparation of oligonucleotides and their analogs. Its role is central to the formation of phosphite triester intermediates, which are subsequently oxidized to the stable phosphotriester linkage, forming the backbone of the synthesized nucleic acid chain. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase synthesis, targeting researchers, scientists, and professionals in the field of drug development.
Principle of Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis of oligonucleotides is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support. The use of phosphoramidite chemistry is the gold standard for this process due to its high efficiency and amenability to automation. This compound is employed to introduce a phosphite triester linkage between the 5'-hydroxyl group of the growing oligonucleotide chain and the 3'-hydroxyl group of the incoming nucleoside phosphoramidite.
The general synthetic cycle can be broken down into four key steps:
-
Deblocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside (or oligonucleotide) to expose the free 5'-hydroxyl group.
-
Coupling: Activation of the nucleoside phosphoramidite with an activator, followed by its reaction with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphotriester linkage using an oxidizing agent.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective application and storage.
| Property | Value |
| Molecular Formula | C₁₂H₂₈NO₂P |
| Molecular Weight | 249.33 g/mol |
| Appearance | Liquid |
| Boiling Point | 39-41 °C at 0.3 mmHg |
| Density | 0.896 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 |
| Storage Conditions | 2-8°C, under inert atmosphere |
Experimental Protocols
Protocol 1: Phosphitylation of Nucleosides using this compound
This protocol describes the synthesis of a nucleoside phosphoramidite building block.
Materials:
-
5'-O-DMT-protected nucleoside
-
This compound
-
Activator (e.g., 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT))
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Anhydrous Diisopropylethylamine (DIPEA)
-
Anhydrous solvent for work-up (e.g., Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-DMT-protected nucleoside (1 equivalent) in anhydrous DCM or ACN under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA (2.5 equivalents) to the solution.
-
In a separate flask, dissolve the activator (e.g., 1H-Tetrazole, 0.45 equivalents) in anhydrous ACN.
-
Add this compound (1.5 equivalents) to the nucleoside solution, followed by the dropwise addition of the activator solution over 10-15 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired nucleoside phosphoramidite.
Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle of nucleotide addition using a synthesized or commercially available nucleoside phosphoramidite.
Reagents for Automated Synthesizer:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in DCM.
-
Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN.
-
Phosphoramidite Solution: 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous ACN.
-
Capping Solution A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous ACN.
Automated Synthesis Cycle:
| Step | Reagent/Solvent | Time | Purpose |
| 1. Wash | Anhydrous ACN | 1 min | Pre-cycle wash |
| 2. Deblocking | 3% TCA in DCM | 2 min | Removal of 5'-DMT group |
| 3. Wash | Anhydrous ACN | 2 min | Removal of acid and DMT cation |
| 4. Coupling | Phosphoramidite + Activator | 5-15 min | Formation of phosphite triester |
| 5. Wash | Anhydrous ACN | 1 min | Removal of excess reagents |
| 6. Capping | Capping A + Capping B | 1 min | Acetylation of unreacted 5'-OH |
| 7. Wash | Anhydrous ACN | 1 min | Removal of capping reagents |
| 8. Oxidation | 0.02 M Iodine solution | 1 min | Oxidation of phosphite to phosphate |
| 9. Wash | Anhydrous ACN | 2 min | Removal of iodine and byproducts |
Note: Coupling times may need to be optimized depending on the specific nucleoside and solid support used.
Data Presentation
Table 1: Representative Coupling Efficiencies
The following table provides representative coupling efficiencies that can be expected when using this compound under optimized conditions. Actual efficiencies may vary based on the synthesizer, reagents, and specific sequence.
| Nucleoside | Activator | Coupling Time (min) | Average Coupling Efficiency (%) |
| Deoxyadenosine (dA) | ETT | 5 | >99 |
| Deoxycytidine (dC) | ETT | 5 | >99 |
| Deoxyguanosine (dG) | ETT | 7 | >98.5 |
| Thymidine (T) | ETT | 5 | >99 |
| Uridine (U) | ETT | 8 | >98 |
| Modified Nucleoside | DCI | 10-15 | 95-98 |
ETT: 5-(Ethylthio)-1H-tetrazole, DCI: 4,5-Dicyanoimidazole
Mandatory Visualizations
Diagram 1: Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
Diagram 2: Logical Relationship of Reagents in the Coupling Step
Caption: Reagent interactions during the coupling step.
Conclusion
This compound is a versatile and efficient reagent for the solid-phase synthesis of oligonucleotides. The protocols and data presented in these application notes provide a comprehensive guide for its use in research and development. Optimization of reaction conditions, particularly coupling times and activator choice, is recommended to achieve the highest possible yields and purity for specific applications. Proper handling and storage of this moisture-sensitive reagent are critical for maintaining its reactivity and ensuring reproducible results.
Application Notes and Protocols for the Phosphitylation of Alcohols using Di-tert-butyl N,N-diethylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphitylation of alcohols is a fundamental transformation in organic synthesis, particularly crucial in the fields of drug development and nucleic acid chemistry. This process introduces a phosphite group into a molecule, which can then be oxidized to the corresponding stable phosphate. Di-tert-butyl N,N-diethylphosphoramidite is a versatile and efficient phosphitylating agent for this purpose. Its bulky tert-butyl groups provide steric hindrance that can enhance selectivity and stability of the resulting phosphite triester intermediate.
These application notes provide a detailed protocol for the phosphitylation of alcohols using this compound, followed by oxidation to the phosphate ester.
Reaction Principle
The phosphitylation of an alcohol using this compound is a two-step process. The first step is the reaction of the alcohol with the phosphoramidite in the presence of a weak acid activator, such as 1H-tetrazole. The activator protonates the nitrogen atom of the phosphoramidite, making it a good leaving group. The alcohol then acts as a nucleophile, attacking the phosphorus center and displacing the diethylamine to form a phosphite triester intermediate.
Due to the inherent instability of phosphite triesters to air and moisture, they are typically oxidized in a subsequent step without isolation. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (TBHP), which convert the phosphite triester to the stable phosphate triester.
Data Presentation
The following table summarizes typical yields for the phosphitylation-oxidation of various alcohols using this compound. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Alcohol Substrate | Product | Yield (%) |
| Primary Alcohol (e.g., Benzyl Alcohol) | Di-tert-butyl benzyl phosphate | 85-95 |
| Secondary Alcohol (e.g., Cyclohexanol) | Di-tert-butyl cyclohexyl phosphate | 70-85 |
| Tertiary Alcohol (e.g., tert-Butanol) | Di-tert-butyl phosphate | 50-70 |
Note: The yields presented are indicative and based on literature precedents for similar phosphitylation reactions. Actual yields may vary.
Experimental Protocols
Materials and Reagents
-
Alcohol substrate
-
This compound
-
1H-tetrazole (0.45 M solution in anhydrous acetonitrile)
-
Anhydrous Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (TBHP) (solution in decane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
General Protocol for Phosphitylation of a Primary Alcohol
This protocol describes the phosphitylation of a generic primary alcohol (R-OH) followed by oxidation.
1. Reaction Setup:
- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
- Dissolve the alcohol in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
- Add the 1H-tetrazole solution (0.45 M in anhydrous acetonitrile, 1.0-1.2 eq) dropwise to the stirred solution at room temperature.
2. Phosphitylation:
- To the resulting mixture, add this compound (1.1-1.3 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Oxidation:
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.2-1.5 eq) or TBHP (1.2-1.5 eq) in DCM. Caution: m-CPBA is a potentially explosive solid and should be handled with care.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete oxidation of the phosphite triester.
4. Work-up:
- Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidizing agent.
- Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure di-tert-butyl protected phosphate ester.
Experimental Workflow Diagram
Caption: General workflow for the phosphitylation of alcohols.
Signaling Pathway/Logical Relationship Diagram
Caption: Mechanism of alcohol phosphitylation and oxidation.
Application Notes and Protocols for Di-tert-butyl N,N-diethylphosphoramidite in Nucleic Acid-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl N,N-diethylphosphoramidite is a key reagent in the chemical synthesis of oligonucleotides, the building blocks of nucleic acid-based therapeutics. Its role is central to the highly efficient and widely adopted phosphoramidite method for solid-phase synthesis of DNA and RNA analogues. The bulky di-tert-butyl protecting groups on the phosphorus atom offer significant advantages in terms of stability and prevention of unwanted side reactions, contributing to high coupling efficiencies and the overall quality of the synthesized oligonucleotides.
Nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, represent a rapidly growing class of drugs that can target disease at the genetic level. The precise chemical synthesis of these molecules is fundamental to their therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for the use of this compound in the development of these next-generation therapies.
Principle of Phosphoramidite-Based Oligonucleotide Synthesis
The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process performed on an automated solid-phase synthesizer. Each cycle results in the addition of a single nucleotide to the growing oligonucleotide chain, which is attached to a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis proceeds in the 3' to 5' direction and consists of four main chemical steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.
Application in Nucleic Acid-Based Therapeutics
This compound is utilized in the "coupling" step of the synthesis cycle. In this step, the phosphoramidite, activated by a catalyst, reacts with the free 5'-hydroxyl group of the nucleotide bound to the solid support. The bulky tert-butyl groups protect the phosphorus atom, ensuring that the coupling reaction is highly specific and efficient. This high fidelity is crucial for the synthesis of long and pure oligonucleotides required for therapeutic applications.
The stability afforded by the di-tert-butyl groups also minimizes the formation of side products, simplifying the purification of the final therapeutic oligonucleotide. This is particularly important in a drug development setting where purity and well-defined chemical structure are paramount.
Quantitative Data
| Oligonucleotide Length (bases) | Overall Yield at 98% Coupling Efficiency | Overall Yield at 99% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |
| 20 | 66.8% | 81.8% | 90.5% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.3% | 36.6% | 60.6% |
| 150 | 4.8% | 22.1% | 47.2% |
| 200 | 1.8% | 13.4% | 36.8% |
Experimental Protocols
The following are generalized protocols for solid-phase oligonucleotide synthesis using the phosphoramidite method. These protocols are intended for use with automated DNA/RNA synthesizers and may require optimization based on the specific instrument, the scale of the synthesis, and the sequence of the oligonucleotide.
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene functionalized with the initial nucleoside.
-
Phosphoramidites: this compound and other required nucleoside phosphoramidites (dissolved in anhydrous acetonitrile to a concentration of 0.02-0.1 M).
-
Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25-0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Capping Solution A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine or Lutidine.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02-0.1 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
Protocol 1: Automated Oligonucleotide Synthesis Cycle
This protocol describes a single cycle for the addition of one nucleotide.
| Step | Procedure | Reagents | Typical Duration |
| 1. Deblocking (Detritylation) | The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with acid. | 3% TCA or DCA in DCM | 60-120 seconds |
| 2. Washing | The column is washed to remove the DMT cation and excess acid. | Anhydrous acetonitrile | 30-60 seconds |
| 3. Coupling | The phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. | This compound + Activator | 30-180 seconds |
| 4. Washing | The column is washed to remove unreacted phosphoramidite and activator. | Anhydrous acetonitrile | 30-60 seconds |
| 5. Capping | Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. | Capping Solutions A and B | 30-60 seconds |
| 6. Washing | The column is washed to remove capping reagents. | Anhydrous acetonitrile | 30-60 seconds |
| 7. Oxidation | The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. | Oxidizing Solution | 30-60 seconds |
| 8. Washing | The column is washed to remove the oxidizing agent and prepare for the next cycle. | Anhydrous acetonitrile | 30-60 seconds |
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: The resulting solution containing the oligonucleotide is heated at 55-65°C for 8-16 hours to remove the protecting groups from the nucleobases. For oligonucleotides with sensitive modifications, milder deprotection conditions using AMA (ammonium hydroxide/methylamine) at room temperature for 2-4 hours may be employed.
-
Drying: The solution is then cooled, and the ammonia or AMA is evaporated to dryness.
-
Reconstitution: The deprotected oligonucleotide is reconstituted in a suitable buffer for purification.
Mandatory Visualizations
Caption: Experimental workflow for solid-phase oligonucleotide synthesis.
Caption: Logical relationship of phosphoramidite features to therapeutic outcome.
Application Notes and Protocols for the Incorporation of Modified Nucleotides using Di-tert-butyl N,N-diethylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. The phosphoramidite method stands as the gold standard for this process, enabling the precise, stepwise assembly of nucleotide chains. Modified oligonucleotides, which contain alterations to the nucleobase, sugar, or phosphate backbone, are of particular interest as they can offer enhanced properties such as increased nuclease resistance, improved binding affinity, and novel functionalities.
Di-tert-butyl N,N-diethylphosphoramidite is a key reagent in this field, serving as a phosphitylating agent for the preparation of nucleoside phosphoramidite monomers, including those with modifications. The bulky tert-butyl protecting groups on the phosphorus atom offer distinct advantages in terms of stability and reactivity during the synthesis process. These application notes provide detailed protocols and data for the incorporation of modified nucleotides into synthetic oligonucleotides using this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Synonyms | Bis(1,1-dimethylethyl) N,N-diethylphosphoramidite, Di-tert-butyl diethylphosphoramidite[1][2] |
| Molecular Formula | (C₂H₅)₂NP[OC(CH₃)₃]₂[1][2] |
| Molecular Weight | 249.33 g/mol [1][2] |
| Appearance | Liquid[1][2] |
| Density | 0.896 g/mL at 25 °C[1][2] |
| Boiling Point | 39-41 °C at 0.3 mmHg[1][2] |
| Refractive Index | n20/D 1.434[1][2] |
| Storage Temperature | 2-8°C[1][2] |
Oligonucleotide Synthesis Cycle Parameters
The following table outlines typical parameters for a standard solid-phase oligonucleotide synthesis cycle on an automated synthesizer. These may require optimization depending on the specific modified nucleotide, synthesizer, and scale of synthesis.
| Step | Reagents and Solvents | Typical Duration |
| 1. Deblocking (Detritylation) | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) | 60 - 180 seconds[3] |
| 2. Coupling | Modified Nucleoside Phosphoramidite, Activator (e.g., 0.25 M ETT) in Acetonitrile | 2 - 15 minutes |
| 3. Capping | Capping Reagent A (Acetic anhydride/THF/Pyridine), Capping Reagent B (N-Methylimidazole/THF) | 30 - 60 seconds[3] |
| 4. Oxidation | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 30 - 60 seconds[3] |
Coupling Efficiency of Modified Phosphoramidites
The coupling efficiency is a critical determinant of the overall yield of the full-length oligonucleotide. While the efficiency can be very high for standard phosphoramidites, it can vary for modified versions depending on the nature and steric bulk of the modification. For some modified phosphoramidites, coupling yields of over 98% have been reported[4].
| Modified Nucleoside Type | Typical Coupling Efficiency (%) | Notes |
| 2'-O-Methyl | >98% | Generally high efficiency. |
| 2'-Fluoro | >98% | High efficiency. |
| Locked Nucleic Acid (LNA) | >97% | May require longer coupling times. |
| Thiol-modified | >97% | Efficiency can be dependent on the linker. |
| Amino-modified | >97% | Efficiency can be dependent on the linker. |
| Bulky adducts (e.g., fluorophores) | 95-98% | May require optimization of coupling time and activator. |
Note: The values presented are typical and should be confirmed for each specific modified phosphoramidite and synthesis conditions.
Experimental Protocols
Protocol 1: Synthesis of a Modified Nucleoside Phosphoramidite
This protocol describes the general procedure for the phosphitylation of a protected modified nucleoside using this compound.
Materials:
-
Protected modified nucleoside
-
This compound
-
Activator (e.g., 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI))
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry the protected modified nucleoside by co-evaporation with anhydrous acetonitrile and dry under high vacuum.
-
Dissolve the dried nucleoside in anhydrous DCM or acetonitrile under an inert atmosphere (Argon or Nitrogen).
-
Add DIPEA to the solution.
-
In a separate flask, dissolve this compound and the activator in anhydrous DCM or acetonitrile.
-
Add the phosphitylating reagent mixture dropwise to the nucleoside solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding a small amount of methanol.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure modified nucleoside phosphoramidite.
Protocol 2: Automated Solid-Phase Synthesis of a Modified Oligonucleotide
This protocol outlines the steps for incorporating a modified nucleoside phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.
Preparation:
-
Prepare solutions of the standard and modified phosphoramidites in anhydrous acetonitrile.
-
Prepare the required activator, deblocking, capping, and oxidizing solutions according to the synthesizer manufacturer's recommendations.
-
Install the solid support column (e.g., CPG) with the initial nucleoside on the synthesizer.
Synthesis Cycle: The synthesis proceeds through a series of automated cycles, with each cycle adding one nucleotide.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with an acidic solution (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the next coupling step. The column is then washed with anhydrous acetonitrile.
-
Coupling: The modified nucleoside phosphoramidite and an activator are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time may need to be extended for sterically demanding modified phosphoramidites. Excess reagents are removed by washing with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with a capping solution (e.g., acetic anhydride and N-methylimidazole)[3]. This prevents the formation of deletion sequences. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with an iodine solution. The column is washed with anhydrous acetonitrile, completing the cycle.
-
The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 3: Cleavage and Deprotection of the Modified Oligonucleotide
This protocol describes the final steps to release the synthesized oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
(If applicable for RNA synthesis) Triethylamine trihydrofluoride (TEA·3HF) or other fluoride source for removal of 2'-hydroxyl protecting groups.
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at a specified temperature (e.g., 55°C) for a set period (e.g., 8-16 hours), depending on the lability of the protecting groups on the modified nucleotides.
-
Cool the vial and carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
If 2'-hydroxyl protecting groups (e.g., TBDMS) are present, perform the appropriate deprotection step (e.g., treatment with TEA·3HF).
-
Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Visualizations
Diagram 1: Synthesis of a Modified Nucleoside Phosphoramidite
Caption: Synthesis of a modified nucleoside phosphoramidite.
Diagram 2: Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Diagram 3: Mechanism of Action of an Antisense Oligonucleotide
Caption: Antisense oligonucleotide mechanism of action.
References
Application Notes and Protocols for Automated Oligonucleotide Synthesis Utilizing Tert-butyl Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of tert-butyl protecting groups in automated oligonucleotide synthesis offers distinct advantages for the preparation of modified oligonucleotides, particularly in the realm of therapeutic drug development. This document provides detailed application notes and protocols for the use of tert-butyl chemistry in two key areas: the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) using tert-butyl protected phosphoramidite monomers and the established method of using tert-butyldimethylsilyl (TBDMS) as a 2'-hydroxyl protecting group in RNA synthesis. These protocols are designed to be implemented on standard automated DNA/RNA synthesizers.
Section 1: Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) with Tert-butyl Protected Phosphoramidites
Phosphorodiamidate morpholino oligonucleotides are synthetic analogs of nucleic acids that have shown significant promise as antisense therapeutic agents. Their unique backbone modification confers resistance to nucleases and efficient steric blocking of target RNA. A streamlined, automated synthesis of PMOs can be achieved using 5'-tert-butyl-morpholino phosphoramidites.
Experimental Protocol: Automated Synthesis of PMOs
This protocol is adapted for a standard automated DNA/RNA synthesizer using a 5'→3' phosphoramidite approach on controlled pore glass (CPG) support.[1][2][3]
Reagents and Materials:
-
3'-N-MMTr (monomethoxytrityl)-5'-tBu (tert-butyl)-morpholino phosphoramidite monomers
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution: Dichloroacetic acid (DCA) in a suitable solvent
-
Coupling activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile
-
Oxidizing solution: Iodine in THF/water/pyridine
-
Capping solution A: Acetic anhydride in THF/lutidine
-
Capping solution B: 16% N-Methylimidazole in THF
-
Cleavage and Deprotection solution: Aqueous ammonia
-
Anhydrous acetonitrile
Automated Synthesizer Cycle:
The synthesis cycle consists of four main steps: deblocking, coupling, oxidation, and capping.
| Step | Reagent/Action | Time | Description |
| 1. Deblocking | Dichloroacetic acid (DCA) solution | 60-120 sec | Removes the 3'-N-MMTr protecting group from the morpholino ring of the growing chain. |
| 2. Coupling | Phosphoramidite monomer + Activator | 5-10 min | The activated 5'-tert-butyl-morpholino phosphoramidite couples with the deprotected 3'-NH group of the morpholino unit on the solid support. |
| 3. Oxidation | Iodine solution | 30-60 sec | The newly formed phosphoramidite linkage is oxidized to a stable phosphorodiamidate linkage. |
| 4. Capping | Capping solutions A and B | 30-60 sec | Any unreacted 3'-NH groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. |
Post-synthesis Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is treated with concentrated aqueous ammonia at 55°C for 12-18 hours.[3] This step cleaves the PMO from the CPG support and removes the base-protecting groups.
-
The ammonia solution is then removed by evaporation.
-
The crude PMO product is dissolved in a suitable buffer for purification by HPLC.
Diagram: Automated PMO Synthesis Workflow
Caption: Workflow for automated phosphorodiamidate morpholino oligonucleotide (PMO) synthesis.
Section 2: Standard RNA Synthesis with 2'-O-TBDMS Protection
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl function of ribonucleosides in automated RNA synthesis. Its stability during the synthesis cycle and its clean removal under specific conditions make it a reliable choice for high-fidelity RNA production.
Experimental Protocol: Automated RNA Synthesis with TBDMS Protection
This protocol outlines the standard phosphoramidite method for RNA synthesis on an automated synthesizer.
Reagents and Materials:
-
5'-O-DMT-2'-O-TBDMS-3'-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane
-
Coupling activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in acetonitrile
-
Oxidizing solution: Iodine in THF/water/pyridine
-
Capping solution A: Acetic anhydride in THF/lutidine
-
Capping solution B: 16% N-Methylimidazole in THF
-
Cleavage and Base Deprotection solution: Concentrated aqueous ammonia/ethanol (3:1 v/v) or aqueous methylamine
-
2'-O-TBDMS Deprotection solution: Triethylamine trihydrofluoride (TEA·3HF) in DMSO or tetrabutylammonium fluoride (TBAF) in THF
-
Anhydrous acetonitrile
Automated Synthesizer Cycle:
The synthesis cycle is similar to standard DNA synthesis, with adjustments to the coupling time to account for the steric bulk of the TBDMS group.[4]
| Step | Reagent/Action | Time | Description |
| 1. Deblocking | TCA or DCA solution | 60-90 sec | Removes the 5'-DMT protecting group from the 5'-hydroxyl of the growing RNA chain.[5] |
| 2. Coupling | Phosphoramidite monomer + Activator | 5-15 min | The activated 2'-O-TBDMS protected phosphoramidite couples with the free 5'-hydroxyl group. Longer coupling times may be required due to the bulky TBDMS group.[4] |
| 3. Oxidation | Iodine solution | 30 sec | The phosphite triester linkage is oxidized to a stable phosphate triester.[5][] |
| 4. Capping | Capping solutions A and B | 30 sec | Unreacted 5'-hydroxyl groups are capped to prevent deletion mutations. |
Post-synthesis Cleavage and Deprotection:
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanol (3:1) or aqueous methylamine at 55°C for 1-2 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[4][7]
-
The solution is evaporated to dryness.
-
2'-O-TBDMS Deprotection: The dried residue is redissolved in a solution of TEA·3HF in DMSO or TBAF in THF and heated at 65°C for approximately 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.[7][8]
-
The reaction is quenched, and the fully deprotected RNA is precipitated or purified by HPLC.
Diagram: RNA Synthesis and Deprotection Pathway
Caption: Pathway for automated RNA synthesis using 2'-O-TBDMS protection and subsequent deprotection steps.
Quantitative Data Summary
The efficiency of oligonucleotide synthesis is critical for obtaining high-quality products. The following table summarizes typical performance data for the described protocols.
| Parameter | PMO Synthesis (tert-butyl phosphoramidites) | RNA Synthesis (TBDMS protection) |
| Average Coupling Efficiency | >98% | >99%[5] |
| Overall Yield (20-mer) | >20%[9] | Typically 50-70% (crude) |
| Purity (crude) | Variable, requires purification | Variable, requires purification |
| Key Considerations | Monomer stability, optimized coupling times. | Anhydrous conditions, longer coupling times for TBDMS monomers.[4] |
Conclusion
The use of tert-butyl protecting groups, either as part of the phosphoramidite monomer for specialized chemistries like PMO synthesis or as a robust 2'-hydroxyl protecting group in RNA synthesis, is a powerful strategy in the production of modified oligonucleotides. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to successfully implement these advanced synthesis techniques. Careful optimization of synthesizer parameters and post-synthesis workup is essential for achieving high yields and purity of the final oligonucleotide products.
References
- 1. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. atdbio.com [atdbio.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. glenresearch.com [glenresearch.com]
- 9. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Di-tert-butyl N,N-diethylphosphoramidite.
Welcome to the technical support center for Di-tert-butyl N,N-diethylphosphoramidite. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this phosphitylating reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphitylating reagent used in organic synthesis. Its primary application is the efficient phosphorylation of alcohols to form the corresponding di-tert-butyl phosphite triesters. These intermediates can then be oxidized to the more stable phosphate triesters. This reagent is particularly useful in the synthesis of phosphopeptides and water-soluble phosphate prodrugs.
Q2: What are the key challenges when using this compound?
The main challenges associated with the use of this compound are its sensitivity to moisture and the steric hindrance caused by the bulky tert-butyl groups. Moisture can hydrolyze the reagent, rendering it inactive, while steric bulk can slow down the coupling reaction, leading to lower efficiency.[1]
Q3: How should this compound be stored?
To maintain its reactivity, this compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize its exposure to moisture.
Q4: What activators are recommended for use with this compound?
For the phosphorylation of alcohols, 1H-tetrazole is a commonly used activator.[1] However, for more sterically hindered substrates or in cases of low coupling efficiency, more potent activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be more effective.[2][3] The choice of activator can significantly impact the reaction rate and overall yield.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a frequent issue in phosphoramidite chemistry. Below are common causes and recommended solutions when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Moisture contamination | Ensure all solvents and reagents are anhydrous. Use freshly opened, high-purity anhydrous solvents. Consider drying solvents over molecular sieves. Handle the phosphoramidite and prepare solutions under an inert atmosphere. |
| Degraded phosphoramidite | Use a fresh bottle of this compound. Avoid repeated opening and closing of the reagent bottle. If the reagent has been stored for a long time, consider verifying its purity by ³¹P NMR. | |
| Ineffective activator | For sterically hindered alcohols, 1H-tetrazole may not be sufficiently reactive. Switch to a more potent activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[2][3] Ensure the activator solution is fresh and has not degraded. | |
| Slow or incomplete reaction | Steric hindrance | Increase the reaction time and continue to monitor the reaction's progress. A modest increase in reaction temperature may be beneficial, but should be done cautiously to avoid side reactions. Consider using a higher concentration of the phosphoramidite and/or activator. |
| Insufficient activator concentration | Ensure the activator concentration is optimal. For 1H-tetrazole, a concentration of 0.45 M in acetonitrile is a common starting point.[1] For more potent activators, consult the manufacturer's recommendations. | |
| Presence of side products | Hydrolysis of the phosphoramidite | This is typically caused by moisture. Strict adherence to anhydrous techniques is critical. |
| Oxidation of the phosphoramidite | While the main oxidation step is intentional, premature oxidation can occur in the presence of air. Maintain an inert atmosphere throughout the reaction. |
Experimental Protocols
General Protocol for Phosphorylation of a Primary Alcohol
This protocol outlines a general procedure for the phosphitylation of a primary alcohol using this compound, followed by oxidation to the phosphate triester.[1]
Materials:
-
Primary alcohol substrate
-
This compound
-
1H-tetrazole (0.45 M in anhydrous acetonitrile)
-
Anhydrous dichloromethane (DCM)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Phosphitylation:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.
-
Add 1H-tetrazole solution (1.1 equivalents).
-
Add this compound (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
-
Oxidation:
-
Once the starting alcohol is consumed, cool the reaction mixture to 0°C in an ice bath.
-
Add TBHP solution (1.5 equivalents) dropwise.
-
Stir the reaction for 1 hour at 0°C.
-
Proceed with the appropriate work-up and purification.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General pathway for alcohol phosphorylation.
References
Technical Support Center: Optimizing Reaction Conditions for Di-tert-butyl N,N-diethylphosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Di-tert-butyl N,N-diethylphosphoramidite. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure successful and efficient phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a phosphitylating agent. Its primary application is in the efficient conversion of alcohols, including hydroxyl groups on sensitive substrates like peptides and nucleosides, into their corresponding di-tert-butyl protected phosphate esters. This is a key step in the synthesis of various phosphorylated molecules.
Q2: What are the key advantages of using this compound?
A2: The main advantages of using this reagent are the tert-butyl protecting groups. These groups are stable under a range of reaction conditions but can be readily removed under acidic conditions, providing a convenient method for deprotection after the phosphorylation is complete.
Q3: How should this compound be stored?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at 2-8°C.[1][2]
Q4: What safety precautions should be taken when handling this reagent?
A4: this compound is a combustible liquid and can cause skin and eye irritation.[3][4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
Q5: How can I monitor the progress of a reaction involving this compound?
A5: The progress of the phosphitylation reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. In ³¹P NMR, phosphoramidites typically exhibit a chemical shift in the range of 140-155 ppm.[5] The appearance of a new peak corresponding to the phosphite triester intermediate and the disappearance of the starting phosphoramidite signal indicate reaction progression.
Troubleshooting Guide
This guide addresses common issues encountered during phosphorylation reactions using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive reagent: The phosphoramidite may have hydrolyzed due to exposure to moisture. | - Ensure the reagent was stored under anhydrous conditions. - Use a fresh bottle of the reagent. - Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| 2. Ineffective activator: The chosen activator may not be sufficiently acidic to promote the reaction efficiently. | - Select an appropriate activator based on the substrate and reaction scale (see Table 1). - For sterically hindered alcohols, a more acidic activator like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) may be required.[6] | |
| 3. Insufficient reaction time or temperature. | - Monitor the reaction by TLC or ³¹P NMR to determine the optimal reaction time. - Gently warming the reaction may increase the rate, but should be done cautiously to avoid side reactions. | |
| Formation of multiple products | 1. Side reactions: Unwanted reactions such as oxidation of the phosphoramidite or reaction with other functional groups on the substrate may be occurring. | - Ensure all solvents and reagents are anhydrous. - Use a minimal excess of the phosphoramidite to reduce the chance of side reactions. |
| 2. Incomplete capping of unreacted hydroxyl groups (in solid-phase synthesis). | - Ensure the capping step is efficient by using fresh capping reagents. | |
| Low yield after oxidation | 1. Incomplete oxidation: The phosphite triester intermediate was not fully converted to the phosphate triester. | - Use a sufficient excess of the oxidizing agent (e.g., tert-butyl hydroperoxide or m-chloroperoxybenzoic acid). - Ensure the oxidation is allowed to proceed to completion by monitoring with ³¹P NMR (the phosphite triester peak should disappear and a new peak for the phosphate triester should appear at a different chemical shift). |
| Difficulty in purification | 1. Presence of closely related impurities. | - Optimize the reaction conditions to minimize side product formation. - Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. |
Data Presentation
Table 1: Comparison of Common Phosphoramidite Activators
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |
| 1H-Tetrazole | 4.9 | ~0.5 M | Standard, widely used activator.[7] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.75 M | More acidic and potent than 1H-Tetrazole, good for general-purpose synthesis.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | High | Highly reactive, suitable for sterically hindered substrates and RNA synthesis.[6][8] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic but more nucleophilic, reduces the risk of premature detritylation, ideal for long oligonucleotides.[6][8][9] |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol
This protocol describes the phosphitylation of a primary alcohol followed by oxidation to the corresponding phosphate triester.
Materials:
-
Primary alcohol
-
This compound
-
Activator (e.g., 1H-Tetrazole, ETT, or DCI) in anhydrous acetonitrile
-
Anhydrous dichloromethane (DCM)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide (TBHP) in decane, or m-chloroperoxybenzoic acid (mCPBA))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: Phosphitylation
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.
-
Add the activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile, 1.1 equivalents).
-
To this mixture, add this compound (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete when the starting alcohol is consumed.
Step 2: Oxidation
-
Once the phosphitylation is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Add the oxidizing agent (e.g., 5.5 M TBHP in decane, 1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the oxidation by ³¹P NMR until the phosphite triester signal has been completely converted to the phosphate triester signal.
-
Quench the reaction with an appropriate quenching agent (e.g., aqueous sodium sulfite for peroxide-based oxidants).
-
Perform an aqueous workup and purify the product by column chromatography.
Protocol 2: Generalized Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
tert-Butanol
-
Diethylamine
-
Anhydrous non-polar solvent (e.g., hexane or toluene)
-
Anhydrous triethylamine or other non-nucleophilic base
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions and distillation
Procedure:
Step 1: Synthesis of Chloro-bis(tert-butoxy)phosphine
-
Under an inert atmosphere, dissolve phosphorus trichloride (1.0 equivalent) in anhydrous hexane at 0 °C.
-
Slowly add a solution of tert-butanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous hexane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate containing the chloro-bis(tert-butoxy)phosphine can be used directly in the next step or purified by vacuum distillation.
Step 2: Amination
-
Under an inert atmosphere, cool the solution of chloro-bis(tert-butoxy)phosphine to 0 °C.
-
Slowly add a solution of diethylamine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous hexane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the phosphorylation of an alcohol.
Caption: Decision tree for troubleshooting common phosphorylation issues.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. H27380.06 [thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. N,N-二乙基亚磷酰胺二叔丁酯 technical grade, 93% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Di-tert-butyl N,N-diethylphosphoramidite Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butyl N,N-diethylphosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphitylating agent. It is commonly used in the synthesis of phosphate esters, particularly for the phosphorylation of alcohols.[1][2] A significant application is in the preparation of protected phosphate groups in the synthesis of complex molecules, including prodrugs.[1]
Q2: What are the most common side products in reactions involving this compound?
The most prevalent side products arise from three main sources: hydrolysis of the starting material, incomplete oxidation of the intermediate phosphite triester, and side reactions during the deprotection of the tert-butyl groups. These can lead to the formation of H-phosphonates, phosphonic acids, and products resulting from alkylation by the tert-butyl cation.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation hinges on careful control of reaction conditions. Key strategies include:
-
Maintaining strictly anhydrous conditions: this compound is highly sensitive to moisture.[1][2][3]
-
Ensuring efficient oxidation: The intermediate phosphite triester is unstable and should be promptly and completely oxidized to the more stable phosphate triester.[3]
-
Using scavengers during deprotection: To prevent unwanted alkylation reactions, a scavenger should be used to trap the tert-butyl carbocation generated during the removal of the protecting groups.[3]
Q4: What are the recommended storage conditions for this compound?
To maintain its reactivity and prevent degradation, this compound should be stored in a cool, dry environment, typically at 2-8°C, under an inert atmosphere.[2][4][5] It is sensitive to moisture and air.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired phosphorylated product | Hydrolysis of the phosphoramidite: The reagent is sensitive to moisture, leading to the formation of an unreactive H-phosphonate.[1][2][3] | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Handle the phosphoramidite under an inert atmosphere (e.g., argon or nitrogen). |
| Inefficient phosphitylation: The reaction between the alcohol and the phosphoramidite is incomplete. | - Use a fresh, high-quality sample of this compound.- Optimize the reaction time and temperature. Monitor progress using TLC or ³¹P NMR. | |
| Presence of H-phosphonate or phosphonic acid byproducts | Incomplete oxidation: The intermediate phosphite triester was not fully converted to the phosphate triester.[3] | - Ensure a sufficient excess of the oxidizing agent (e.g., m-CPBA, aqueous iodine) is used.- Allow for adequate reaction time for the oxidation step. |
| Multiple unidentified byproducts after deprotection | Side reactions from the tert-butyl carbocation: The tert-butyl cation generated during acidic deprotection can alkylate the desired product or other nucleophiles.[3] | - Include a scavenger, such as triisopropylsilane (TIPS) or water, in the deprotection reaction mixture to trap the tert-butyl cation.[3] |
| Acid-sensitive functional groups on the substrate: The substrate may be degrading under the strong acidic conditions required for deprotection. | - If the substrate is acid-sensitive, consider milder deprotection conditions. | |
| Incomplete removal of tert-butyl protecting groups | Insufficient acid strength or reaction time: The conditions for cleavage of the tert-butyl ethers are not harsh enough.[3] | - Use a strong acid such as trifluoroacetic acid (TFA) for deprotection.[3]- Increase the reaction time or temperature and monitor the deprotection progress. |
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol
This three-step protocol outlines the phosphitylation of a primary alcohol, followed by oxidation and deprotection.
Step 1: Phosphitylation
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add an activator, such as 1H-tetrazole (0.45 M in acetonitrile, 1.1 equivalents).
-
To this solution, add this compound (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.
Step 2: Oxidation
-
Cool the reaction mixture to 0°C.
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.3 equivalents) in DCM, dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting di-tert-butyl protected phosphate ester by flash column chromatography.
Step 3: Deprotection
-
Dissolve the purified di-tert-butyl protected phosphate ester in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA v/v) containing a scavenger such as triisopropylsilane (TIPS) (2-3 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete.
-
Remove the solvent and TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
The final phosphate product can be purified by an appropriate method, such as precipitation or chromatography.
Visualizations
Caption: Phosphitylation and Oxidation Workflow.
Caption: Deprotection and Side Reaction Mitigation.
References
Technical Support Center: Purification of Products Synthesized with Di-tert-butyl N,N-diethylphosphoramidite
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using Di-tert-butyl N,N-diethylphosphoramidite.
Purification Overview & General Workflow
Products synthesized with this compound, typically phosphorylated molecules such as oligonucleotides or peptides, require a multi-step purification process to remove impurities and protecting groups. The general workflow involves cleavage from the solid support (if applicable), removal of protecting groups (deprotection), and chromatographic purification to isolate the final product.
Stability issues and degradation of Di-tert-butyl N,N-diethylphosphoramidite.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butyl N,N-diethylphosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphitylating reagent. Its primary application is in phosphorylation reactions, where it is used to introduce a di-tert-butyl phosphate group to a substrate, commonly an alcohol. The tert-butyl protecting groups can later be removed under acidic conditions. It is also used in the synthesis of phosphopeptides.[1][2] A related compound, Di-tert-butyl N,N-diisopropylphosphoramidite, is used as a ligand in various cross-coupling reactions such as Buchwald-Hartwig, Heck, and Suzuki-Miyaura coupling.
Q2: What are the main stability concerns with this compound?
The primary stability concerns are its sensitivity to moisture and oxygen.[3][4] Exposure to water leads to hydrolysis, while exposure to oxygen can cause oxidation of the phosphorus(III) center to phosphorus(V). These degradation processes can significantly reduce the reagent's reactivity and lead to the formation of impurities that may complicate reaction work-up and product purification.
Q3: How should this compound be properly stored and handled?
To ensure its stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[2][5] It is a moisture-sensitive liquid and should be handled using air-sensitive techniques, such as using a syringe with a dry needle to transfer the reagent from a septum-sealed bottle.[6][7][8] All glassware and solvents used should be anhydrous.
Q4: What are the common impurities found in this compound?
Common impurities can arise from its synthesis or degradation. These may include:
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Hydrolysis products: Di-tert-butyl H-phosphonate is a common impurity formed by the reaction with water.[1]
-
Oxidation products: Di-tert-butyl N,N-diethylphosphoramidate, where the phosphorus is in the +5 oxidation state.
-
Other phosphorus-containing impurities: Depending on the synthetic route, other phosphoramidite or phosphite species could be present.
The purity of the reagent can be assessed using ³¹P NMR spectroscopy.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Phosphorylation Reaction
Possible Cause 1: Degraded Reagent
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Symptom: The reaction fails to proceed to completion, or a significant amount of starting material remains.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, especially if the reagent has been stored for a long time or handled improperly, check its purity by ³¹P NMR. The spectrum of the pure reagent should show a single major peak around 148 ppm. The presence of significant peaks corresponding to Di-tert-butyl H-phosphonate (around 7 ppm) or oxidized species indicates degradation.
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Use Fresh Reagent: If degradation is confirmed, use a fresh bottle of this compound.
-
Proper Handling: Ensure that the reagent is handled under strictly anhydrous and inert conditions. Use dry solvents and glassware.
-
Possible Cause 2: Inefficient Activation
-
Symptom: The reaction is sluggish or does not go to completion.
-
Troubleshooting Steps:
-
Activator Choice: 1H-tetrazole is a commonly used activator. Ensure it is anhydrous and used at the correct concentration (typically 0.45 M in acetonitrile).[1]
-
Activator Age: Over time, activators can also degrade. Use a fresh solution of the activator.
-
Possible Cause 3: Presence of Water in the Reaction
-
Symptom: Formation of Di-tert-butyl H-phosphonate as a major byproduct, leading to low yield of the desired phosphorylated product.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried. Use freshly distilled solvents or purchase high-quality anhydrous solvents.
-
Dry Glassware: Dry all glassware in an oven and cool under a stream of inert gas before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.[7]
-
Issue 2: Formation of Multiple Products or Byproducts
Symptom: The reaction mixture shows multiple spots on TLC or multiple peaks in the crude NMR, complicating purification.
Possible Cause 1: Side Reactions due to Reagent Degradation
-
Troubleshooting Steps: As mentioned in Issue 1, the primary degradation pathway is hydrolysis to the H-phosphonate. This H-phosphonate can sometimes participate in side reactions. Using fresh, pure reagent is the best solution.
Possible Cause 2: Oxidation of the Phosphite Triester Intermediate
-
Troubleshooting Steps: After the initial phosphitylation step, the resulting phosphite triester is susceptible to oxidation. While in many synthetic schemes this oxidation is a desired subsequent step (often using iodine and water), premature or uncontrolled oxidation can lead to a mixture of products. Ensure that the reaction is maintained under an inert atmosphere until the oxidation step is intentionally performed.
Quantitative Data
| Parameter | Condition | Impact on Stability | Primary Degradation Product |
| Temperature | Storage at 2-8°C | High stability | - |
| Storage at Room Temperature | Moderate degradation over time | Di-tert-butyl H-phosphonate | |
| Elevated Temperature | Rapid degradation | Di-tert-butyl H-phosphonate | |
| Atmosphere | Inert (Argon, Nitrogen) | High stability | - |
| Air | Gradual oxidation and hydrolysis | Oxidized species, Di-tert-butyl H-phosphonate | |
| Moisture | Anhydrous | High stability | - |
| Presence of trace water | Hydrolysis | Di-tert-butyl H-phosphonate | |
| Solvent | Anhydrous Acetonitrile | Good stability for reaction times | - |
| Anhydrous Dichloromethane | Good stability for reaction times | - | |
| Protic Solvents (e.g., alcohols) | Rapid decomposition | - |
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (10-20 mg) of this compound in a dry NMR solvent (e.g., CDCl₃ or C₆D₆) in a dry NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
The pure this compound should exhibit a major peak at approximately 148 ppm.
-
A significant peak around 7 ppm indicates the presence of the hydrolysis product, Di-tert-butyl H-phosphonate.
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Peaks in the range of -10 to 10 ppm can indicate oxidized phosphoramidate species.
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The purity can be estimated by integrating the respective peaks.
-
Protocol 2: General Procedure for Phosphorylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Activation and Coupling: To the alcohol solution, add 1H-tetrazole (0.45 M in anhydrous acetonitrile, 1.1 equivalents). Stir for 5 minutes at room temperature. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Oxidation: Once the starting material is consumed, cool the reaction mixture to 0°C. Add a solution of iodine (I₂) in a THF/water/pyridine mixture until a persistent brown color is observed. Stir for 30 minutes.
-
Work-up: Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A workflow for troubleshooting low-yield phosphorylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound technical grade, 93 117924-33-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 117924-33-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N,N-二乙基亚磷酰胺二叔丁酯 technical grade, 93% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Improving yield in oligonucleotide synthesis using Di-tert-butyl N,N-diethylphosphoramidite.
Welcome to the technical support center for Di-tert-butyl N,N-diethylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered when using this phosphitylating agent.
Troubleshooting Guides
This section provides solutions to common problems that may arise during phosphitylation reactions using this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired phosphitylated product is a frequent issue. The underlying causes can often be traced to reagent quality, reaction conditions, or the presence of contaminants.
Possible Causes and Solutions:
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Moisture Contamination: this compound is highly sensitive to moisture. Water will rapidly hydrolyze the reagent, rendering it inactive.
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Recommendation: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Handle the phosphoramiditing reagent under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent Degradation: The phosphoramidite can degrade over time, especially if not stored properly.
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Recommendation: Use fresh or properly stored this compound. Store the reagent at 2-8°C under an inert atmosphere.[1]
-
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Inefficient Activation: Phosphitylation requires an activator to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the hydroxyl group.
-
Recommendation: Use an appropriate activator such as 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI). Ensure the activator is fresh and used at the correct concentration. The choice of activator may need to be optimized for your specific substrate.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Recommendation: Most phosphitylation reactions are initiated at 0°C and then allowed to warm to room temperature. Optimization of the temperature profile for your specific substrate may be necessary.
-
Issue 2: Presence of H-phosphonate Side Product
A common impurity observed in phosphitylation reactions is the corresponding H-phosphonate, which can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
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Hydrolysis of the Phosphoramidite: The presence of trace amounts of water can lead to the formation of an H-phosphonate species.
-
Recommendation: As with low yield issues, stringent anhydrous conditions are critical.
-
-
Workup Procedure: The H-phosphonate impurity can sometimes be difficult to separate from the product during chromatographic purification.
-
Recommendation: An extractive workup between a non-polar solvent (like tert-butyl methyl ether) and a DMF/water mixture may help to remove the more polar H-phosphonate impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a phosphitylating agent used to introduce a di-tert-butyl phosphite group onto molecules, particularly those containing hydroxyl groups. This is a key step in the synthesis of various organophosphorus compounds.
Q2: How should I store this compound?
A2: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to minimize degradation from moisture and air.[1]
Q3: What activators are compatible with this compound?
A3: Common activators for phosphoramidites include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI). The optimal activator and its concentration should be determined empirically for each specific reaction.
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: If the reaction is slow, consider the following:
-
Increase Activator Equivalents: A higher concentration of the activator can sometimes increase the rate of reaction.
-
Elevate Temperature: After initial coupling at a low temperature, gradually warming the reaction to room temperature or slightly above may be necessary. However, be cautious of potential side reactions at higher temperatures.
-
Choice of Activator: Some activators are more potent than others. If using a mild activator, switching to a more reactive one like DCI might be beneficial.
Q5: What are the common side products I should look for?
A5: The most common side product is the H-phosphonate resulting from hydrolysis of the phosphoramidite. Depending on the substrate and reaction conditions, you might also observe products from reactions with other nucleophilic groups if present in your starting material.
Experimental Protocols
General Protocol for Phosphitylation of a Primary Alcohol:
This is a representative protocol and may require optimization for your specific substrate and scale.
Materials:
-
Substrate with a primary hydroxyl group
-
This compound
-
Activator (e.g., 1H-Tetrazole, 0.45 M in anhydrous acetonitrile)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the alcohol substrate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the activator solution to the reaction mixture.
-
Slowly add this compound (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Data Presentation
Table 1: Troubleshooting Summary for Low Phosphitylation Yield
| Symptom | Potential Cause | Recommended Action |
| No or very low product formation | Moisture in reagents/glassware | Rigorously dry all glassware and use anhydrous solvents. |
| Degraded phosphoramidite | Use a fresh bottle of this compound. | |
| Inactive activator | Use a fresh solution of the activator. | |
| Incomplete reaction | Insufficient activator | Increase the equivalents of the activator. |
| Low reaction temperature | Allow the reaction to warm to room temperature after initial cooling. | |
| Steric hindrance of substrate | Increase reaction time and/or consider a more potent activator. | |
| Multiple spots on TLC, including a polar spot | H-phosphonate formation | Ensure anhydrous conditions; consider an extractive workup. |
Visualizations
Caption: Troubleshooting workflow for low phosphitylation yield.
Caption: General workflow for a phosphitylation reaction.
References
Technical Support Center: HPLC Analysis of Crude Di-tert-butyl N,N-diethylphosphoramidite
Welcome to the technical support center for the HPLC analysis of crude products from Di-tert-butyl N,N-diethylphosphoramidite synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis product?
A1: Common impurities originate from starting materials, side reactions, and degradation. These can include:
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Unreacted Starting Materials: Diethylamine and tert-butanol.
-
Partially Reacted Intermediates: Such as chloro-di-tert-butyl phosphite or diethylamino-tert-butoxy-chloro-phosphine.
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Side Products: Tri-tert-butyl phosphite, formed by the reaction of the phosphorus source with three equivalents of tert-butanol.
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Hydrolysis Products: The primary hydrolysis product is Di-tert-butyl phosphonate (a phosphonic acid derivative), which is formed when the phosphoramidite reacts with trace amounts of water. This is a very common issue as phosphoramidites are highly sensitive to moisture.[1]
-
Oxidation Products: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), forming the corresponding phosphate.
Q2: Why do I see a doublet or two closely eluting peaks for my main product?
A2: this compound has a chiral phosphorus atom. This results in the presence of two diastereomers, which can often be resolved by HPLC, appearing as two distinct peaks or a broadened peak.[2] This is a normal characteristic of the product and not necessarily an impurity.
Q3: What is the purpose of using a triethylammonium acetate (TEAA) buffer in the mobile phase?
A3: TEAA is an ion-pairing agent. While not always necessary for small molecule phosphoramidites as it is for oligonucleotides, it can help to improve peak shape and resolution, especially for any acidic impurities like hydrolyzed phosphonates. It works by forming a neutral ion-pair with charged analytes, increasing their retention on a reversed-phase column.
Q4: How should I prepare my crude sample for HPLC analysis?
A4: It is critical to prepare the sample under anhydrous conditions to prevent hydrolysis. Use fresh, anhydrous acetonitrile as the diluent. Prepare samples at a concentration of approximately 0.1–1.0 mg/mL and analyze them promptly after preparation to minimize degradation. Preparing samples at a higher concentration can sometimes reduce the relative amount of oxidation introduced during the sample preparation process itself.
HPLC Troubleshooting Guide
This guide addresses common issues observed in the HPLC chromatogram of crude this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing (especially for the main product) | Secondary interactions between the basic amine group of the analyte and residual acidic silanols on the C18 column packing. | 1. Adjust Mobile Phase pH: Add a small amount of a basic modifier like triethylamine (e.g., 0.1%) to the mobile phase to suppress silanol interactions. 2. Use a Different Column: Employ a column with high-purity silica and robust end-capping designed to minimize silanol activity. |
| Peak Fronting | Sample overload or injection of the sample in a solvent significantly stronger than the mobile phase. | 1. Dilute the Sample: Reduce the concentration of the sample injected onto the column. 2. Match Injection Solvent: Dissolve the crude product in a solvent that is weaker than or identical to the initial mobile phase conditions (e.g., acetonitrile/water mixture). |
| Broad Peaks (for all components) | Column degradation, high dead volume in the HPLC system, or slow kinetics of interaction. | 1. Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume. 2. Column Efficiency: Flush the column with a strong solvent or replace it if its performance has degraded. 3. Lower Flow Rate: Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. |
Issue 2: Inconsistent Retention Times
| Observation | Potential Cause | Recommended Solution |
| Shifting Retention Times (run-to-run) | Inadequate column equilibration, fluctuating column temperature, or changes in mobile phase composition. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 column volumes). 2. Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducible chromatography. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition. |
Issue 3: Spurious or "Ghost" Peaks
| Observation | Potential Cause | Recommended Solution |
| Extra peaks appear in the chromatogram that are not from the sample. | Contamination in the mobile phase, carryover from a previous injection, or impurities bleeding from the HPLC system (e.g., seals, tubing). | 1. Run a Blank Gradient: Inject the sample diluent (e.g., acetonitrile) and run the full gradient to identify the source of the ghost peaks. 2. Clean the Injector: Implement a robust needle wash protocol using a strong solvent to clean the injector port and syringe between runs. 3. Use High-Purity Solvents: Ensure that all mobile phase components are of the highest purity (HPLC or LC-MS grade). |
Experimental Protocol: RP-HPLC Analysis
This protocol provides a standard method for the analysis of crude this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~10 mg of the crude product in 10 mL of anhydrous acetonitrile.
Data Presentation: Illustrative Impurity Profile
The following table presents a representative impurity profile for a crude synthesis product based on the HPLC protocol above. Note: Retention times (RT) are illustrative and may vary depending on the specific HPLC system, column, and exact conditions. Compounds are listed in expected elution order based on polarity.
| Peak ID | Compound Identity | Illustrative RT (min) | Relative RT (to Product) | Typical Area % (Crude) |
| 1 | Diethylamine | 2.5 | 0.18 | 1-5% |
| 2 | tert-Butanol | 3.8 | 0.27 | 1-5% |
| 3 | Di-tert-butyl phosphonate (Hydrolysis Product) | 8.1 | 0.58 | 2-10% |
| 4 | Di-tert-butyl N,N-diethylphosphate (Oxidation Product) | 11.5 | 0.82 | 1-3% |
| 5 | This compound (Product) | 14.0 | 1.00 | 70-90% |
| 6 | Tri-tert-butyl phosphite | 16.2 | 1.16 | 1-4% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of crude this compound.
Troubleshooting Logic
References
Impact of reagent purity on Di-tert-butyl N,N-diethylphosphoramidite reaction outcomes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Di-tert-butyl N,N-diethylphosphoramidite.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a phosphitylating agent. Its primary application is the conversion of alcohols into phosphite triesters. This is a key step in the synthesis of a wide range of organophosphorus compounds, including ligands for catalysis and intermediates for drug development. The resulting phosphite triesters can be subsequently oxidized to the corresponding stable phosphate triesters.
Q2: What are the most critical parameters for a successful phosphitylation reaction?
The success of a phosphitylation reaction using this compound hinges on several key factors:
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Anhydrous Conditions: The reagent is extremely sensitive to moisture. All solvents, glassware, and the substrate alcohol must be scrupulously dry. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: The purity of the phosphoramidite is crucial. Impurities can lead to side reactions and lower yields.
-
Activator Choice: An appropriate activator, such as 1H-tetrazole or a derivative, is required to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the alcohol.
-
Stoichiometry and Reaction Time: The molar ratio of reagents and the reaction time need to be optimized for the specific substrate.
Q3: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the reagent's purity and reactivity.
-
Storage: Store in a tightly sealed container at 2-8°C under an inert atmosphere.[1] It should be kept away from moisture, heat, sparks, and open flames.[2]
-
Handling: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture. Use dry solvents and syringes for transfers. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q4: What are the common impurities in this compound and how do they affect reactions?
Impurities in phosphoramidite reagents can be broadly categorized. The presence of these impurities can lead to the formation of undesired side products, reduce the yield of the target molecule, and complicate purification.
-
Hydrolysis Product (Di-tert-butyl H-phosphonate): This is formed by the reaction of the phosphoramidite with water. It is unreactive in the coupling reaction and reduces the effective concentration of the active reagent.
-
Oxidized Species (Di-tert-butyl N,N-diethylphosphoramidate): This P(V) species is unreactive under phosphitylation conditions and will lower the reaction efficiency.
-
Other P(III) Impurities: These can arise from the synthesis of the reagent and may compete in the reaction, leading to a mixture of products.
Q5: How does moisture impact the phosphitylation reaction?
Moisture is one of the most significant factors leading to poor outcomes in phosphitylation reactions. Water rapidly hydrolyzes this compound to the unreactive Di-tert-butyl H-phosphonate. This hydrolysis consumes the reagent, reducing the yield of the desired phosphite triester. Furthermore, water can also react with the activated intermediate, quenching the reaction. Therefore, maintaining strictly anhydrous conditions is paramount.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during phosphitylation reactions with this compound.
Problem: Low or No Product Yield
| Possible Cause | Recommended Action |
| 1. Reagent Degradation | Use a fresh bottle of this compound or verify the purity of the existing stock using ³¹P NMR. The reagent should be a clear liquid; cloudiness or precipitate may indicate degradation. |
| 2. Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (<30 ppm water). Dry the alcohol substrate (e.g., by azeotropic distillation with toluene or by storing over molecular sieves). |
| 3. Inefficient Activation | Use a fresh, anhydrous solution of the activator (e.g., 1H-tetrazole). Ensure the correct stoichiometry of the activator is used. Consider a more potent activator if reacting a sterically hindered alcohol. |
| 4. Substrate-Related Issues | Sterically hindered alcohols may require longer reaction times, elevated temperatures, or a more reactive activator. Ensure the substrate is fully dissolved in the reaction solvent. |
Problem: Multiple Side Products Observed by TLC or NMR
| Possible Cause | Recommended Action |
| 1. Oxidation of Phosphoramidite | Handle the reagent exclusively under an inert atmosphere to prevent air exposure. Ensure the inert gas line is functioning correctly. |
| 2. Side Reactions with Impurities | Use high-purity this compound (≥95%). If impurities are suspected, purify the reagent by distillation under reduced pressure. |
| 3. Incomplete Reaction | Increase the reaction time or consider a modest increase in temperature. Ensure proper mixing throughout the reaction. |
| 4. Activator-Related Side Reactions | Use the minimum effective concentration of the activator. Some highly acidic activators can cause side reactions with sensitive substrates. |
Problem: Inconsistent Reaction Outcomes
| Possible Cause | Recommended Action |
| 1. Variable Reagent Purity | Source high-quality this compound from a reputable supplier. Check the purity of each new batch by ³¹P NMR before use. |
| 2. Inconsistent Reaction Setup | Standardize the experimental protocol. Always use freshly dried solvents. Ensure the inert atmosphere is maintained consistently throughout the setup and reaction. |
Section 3: Data & Protocols
Data Presentation
Table 1: Illustrative Impact of Water Content in Solvent on Phosphitylation Efficiency
| Water Content in Acetonitrile (ppm) | Expected Coupling Efficiency | Impact on a 95% Purity Reagent |
| < 10 | > 98% | Optimal performance, minimal reagent loss. |
| 30 | 90-95% | Noticeable decrease in yield due to hydrolysis. |
| 50 | 70-85% | Significant reagent hydrolysis, leading to low yield and purification challenges. |
| > 100 | < 50% | Reaction is severely inhibited; major side products observed. |
| Note: This table provides expected trends. Actual results may vary based on the substrate and specific reaction conditions. |
Table 2: Common Impurities in this compound and Their Effects
| Impurity | Chemical Structure | Typical ³¹P NMR Shift (ppm) | Effect on Reaction |
| Di-tert-butyl H-phosphonate | ((CH₃)₃CO)₂P(O)H | ~ +8 to +10 (with ¹JPH coupling) | Non-reactive; reduces the concentration of the active reagent, leading to lower yields. |
| Di-tert-butyl N,N-diethylphosphoramidate | ((CH₃)₃CO)₂P(O)N(CH₂CH₃)₂ | ~ +10 to +15 | P(V) species, unreactive in the phosphitylation reaction. Acts as an inert impurity. |
| Tri-tert-butyl phosphite | ((CH₃)₃CO)₃P | ~ +139 | Can be formed from side reactions. May compete in the reaction, leading to byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Phosphitylation of a Primary Alcohol
This protocol describes a general method for the phosphitylation of a primary alcohol using this compound and 1H-tetrazole as an activator.
Materials:
-
Primary alcohol (substrate)
-
This compound (1.2 equivalents)
-
1H-tetrazole solution (0.45 M in anhydrous acetonitrile, 1.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere of Argon, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add the 1H-tetrazole solution (1.2 equivalents) via a dry syringe.
-
Slowly add this compound (1.2 equivalents) dropwise to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR. The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction mixture can be directly subjected to an oxidation step (e.g., using a solution of iodine in THF/water/pyridine) to form the stable phosphate triester, or quenched and purified.
-
For workup of the phosphite triester, cool the mixture to 0°C and quench with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Quality Control of this compound by ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for assessing the purity of phosphoramidite reagents.
Procedure:
-
In a glovebox or under a stream of Argon, prepare a sample by dissolving a small amount of this compound in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Seal the NMR tube under the inert atmosphere.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Analysis:
-
The pure this compound should appear as a single sharp peak in the range of δ 149.0 - 150.0 ppm .[3]
-
Look for impurity peaks. Hydrolysis to Di-tert-butyl H-phosphonate will show a peak around δ +8 to +10 ppm, typically coupled to phosphorus-bound proton (a doublet if not decoupled). Oxidation to the phosphoramidate will result in a peak in the P(V) region, around δ +10 to +15 ppm.
-
Integrate the peaks to quantify the purity of the reagent. A purity of ≥95% is recommended for most applications.
-
Section 4: Visual Guides
References
- 1. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A highly efficient catalytic method for the synthesis of phosphite diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
Validation & Comparative
A Comparative Guide to Phosphitylating Agents: Focus on Di-tert-butyl N,N-diethylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of oligonucleotides and other phosphorylated molecules critical to drug development and life sciences research, the choice of phosphitylating agent is paramount to ensuring high yield, purity, and stability of the final product. This guide provides an objective comparison of Di-tert-butyl N,N-diethylphosphoramidite with other commonly employed phosphitylating agents, supported by experimental data and detailed methodologies.
Introduction to Phosphitylation and Phosphoramidite Chemistry
Phosphitylation is a key chemical reaction that introduces a phosphite group into a molecule, typically at a hydroxyl moiety. In the context of oligonucleotide synthesis, the phosphoramidite method is the gold standard, renowned for its high coupling efficiency, often exceeding 99% under optimized conditions. This method involves the sequential addition of phosphoramidite monomers, which are nucleosides with protected functional groups and a reactive phosphite triester, to a growing oligonucleotide chain on a solid support.[1]
The general workflow of phosphoramidite-based oligonucleotide synthesis involves a four-step cycle: deblocking, coupling, capping, and oxidation. The success of this cycle is heavily dependent on the reactivity and stability of the phosphitylating agent used.
This compound: An Overview
This compound is a phosphitylating agent utilized in the synthesis of phosphopeptides and as a reagent for the phosphorylative conversion of alcohols.[2] Its bulky tert-butyl groups can influence its reactivity and stability profile.
Chemical Structure:
Comparison with Other Phosphitylating Agents
The performance of a phosphitylating agent is assessed based on several key parameters: coupling efficiency, reaction kinetics, stability in solution, and the purity of the final product. Here, we compare this compound with two other widely used phosphitylating agents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite .
| Phosphitylating Agent | Key Features | Typical Applications | Known By-products/Issues |
| This compound | Bulky tert-butyl protecting groups. | Phosphorylation of peptides and alcohols.[2] | Can result in phosphitylated peptide and bridged derivatives with phosphodiester linkages.[2] |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Highly reactive chloro leaving group. | Standard reagent for DNA and RNA synthesis.[3] | Susceptible to hydrolysis, requiring stringent anhydrous conditions. |
| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | Cyanoethyl protecting groups. | General-purpose phosphitylating agent in oligonucleotide synthesis. | Formation of H-phosphonates due to hydrolysis of the phosphoramidite.[4] |
Experimental Data Summary
While direct head-to-head quantitative comparisons in the literature are limited, the following table summarizes typical performance characteristics based on established knowledge of phosphoramidite chemistry.
| Parameter | This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite |
| Typical Coupling Efficiency | Moderate to High | >99% | >99% |
| Reaction Kinetics | Generally slower due to steric hindrance | Very Fast | Fast |
| Stability in Solution | Moderate | Low (moisture sensitive) | Moderate |
| Purity of Crude Product | Variable, potential for by-products | High with optimized protocols | High with optimized protocols |
Experimental Protocols
To facilitate a direct comparison of these phosphitylating agents, the following experimental protocols are provided.
Protocol 1: Phosphitylation of a Model Nucleoside (e.g., Thymidine)
Objective: To compare the yield and purity of the phosphitylated product using different phosphitylating agents.
Materials:
-
5'-O-DMT-Thymidine
-
This compound
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
-
Activator (e.g., 1H-Tetrazole or 5-Ethylthio-1H-tetrazole)
-
Anhydrous Acetonitrile
-
Anhydrous Dichloromethane
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5'-O-DMT-Thymidine (1 equivalent) in anhydrous dichloromethane.
-
Add DIPEA (2.5 equivalents).
-
Cool the reaction mixture to 0°C.
-
Slowly add the respective phosphitylating agent (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) and ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield and characterize the product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Analysis of Reaction Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the crude phosphitylated product and identify any by-products.
HPLC System:
-
A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
A linear gradient of Mobile Phase B is used for elution.
-
Detection is performed using a UV detector at 260 nm.
Procedure:
-
Prepare a standard solution of the purified phosphitylated nucleoside.
-
Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the percentage purity of the main product and identify any impurity peaks.
Visualization of Key Processes
Phosphoramidite Activation and Coupling Pathway
Caption: General pathway of phosphoramidite activation and coupling in oligonucleotide synthesis.
Experimental Workflow for Comparing Phosphitylating Agents
Caption: Workflow for the comparative evaluation of different phosphitylating agents.
Conclusion
The selection of an appropriate phosphitylating agent is a critical decision in the synthesis of oligonucleotides and other phosphorylated molecules. While this compound is a viable reagent, particularly in peptide phosphorylation, its performance in oligonucleotide synthesis may be influenced by the steric bulk of its protecting groups. For standard, high-efficiency oligonucleotide synthesis, reagents like 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite are more commonly employed due to their well-established reactivity and the extensive optimization of protocols.
Researchers should carefully consider the specific requirements of their synthesis, including the nature of the molecule to be phosphorylated, desired yield and purity, and the scalability of the process, when selecting a phosphitylating agent. The provided experimental protocols offer a framework for conducting a direct, in-house comparison to determine the optimal reagent for a given application.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Di-tert-butyl N,N-diethylphosphoramidite in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals at the forefront of nucleic acid chemistry, the choice of phosphoramidite chemistry is pivotal to the successful synthesis of high-quality oligonucleotides. While the industry standard has long been dominated by phosphoramidites with β-cyanoethyl (CE) protection for the phosphorus atom, alternative reagents such as Di-tert-butyl N,N-diethylphosphoramidite present a compelling case for specific applications. This guide provides an objective comparison of this compound with conventional phosphoramidites, supported by chemical principles and outlining potential experimental advantages.
Introduction to Phosphoramidite Chemistry
The solid-phase synthesis of oligonucleotides is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[1][2] Central to this methodology is the use of phosphoramidites, which are nucleoside monomers activated for coupling. The protection of various functional groups is essential to prevent unwanted side reactions.[3] Standard phosphoramidite chemistry employs a base-labile β-cyanoethyl group to protect the phosphite triester linkage formed during coupling.[3][4]
The Alternative: this compound
This compound introduces a different strategy for phosphorus protection. The di-tert-butyl groups are acid-labile, a significant departure from the base-labile cyanoethyl group. This creates an orthogonal protection scheme, where the phosphorus protecting group can be removed under conditions that do not affect the base-labile protecting groups on the nucleobases.
Key Advantages of an Acid-Labile Phosphorus Protecting Group
The primary advantage of using a phosphoramidite with an acid-labile protecting group like the di-tert-butyl group lies in the potential for milder overall deprotection strategies. This is particularly beneficial when synthesizing oligonucleotides containing sensitive modifications that are degraded by the harsh basic conditions required for the removal of the cyanoethyl group and standard nucleobase protecting groups.[5]
Potential benefits include:
-
Orthogonal Protection Strategy: The acid-lability of the tert-butyl group allows for its removal under conditions that are orthogonal to the base-labile protecting groups on the exocyclic amines of the nucleobases.[3]
-
Milder Deprotection for Sensitive Oligonucleotides: For oligonucleotides containing base-sensitive functionalities such as certain dyes or modified bases, the ability to avoid prolonged exposure to strong bases can be critical for preserving the integrity of the final product.[5]
-
Avoidance of Cyanoethylation: A known side reaction with β-cyanoethyl phosphoramidites is the cyanoethylation of nucleobases, particularly thymine, by acrylonitrile, a byproduct of deprotection.[3][6] Employing a tert-butyl protecting group for the phosphorus would eliminate this side reaction.
While direct quantitative comparisons of coupling efficiencies between this compound and cyanoethyl phosphoramidites are not extensively available in peer-reviewed literature, both are expected to exhibit high coupling efficiencies under optimized conditions.[5][7] The primary distinction and advantage of the former lie in the deprotection pathway.
Comparative Data
The following table summarizes the key differences between this compound and a standard β-cyanoethyl phosphoramidite based on their chemical properties.
| Feature | This compound | Standard β-Cyanoethyl Phosphoramidite |
| Phosphorus Protecting Group | Di-tert-butyl | β-Cyanoethyl |
| Protection Chemistry | Acid-labile | Base-labile (β-elimination) |
| Deprotection Condition | Mild acid (e.g., Trichloroacetic acid) | Strong base (e.g., Ammonium hydroxide) |
| Orthogonality | Orthogonal to base-labile nucleobase protecting groups. | Not orthogonal to base-labile nucleobase protecting groups. |
| Potential Side Reactions | Potential for premature deprotection during the 5'-DMT removal step if not optimized. | Cyanoethylation of nucleobases.[6] |
| Compatibility with Sensitive Modifications | Potentially more compatible with base-sensitive modifications. | Can lead to degradation of base-sensitive modifications.[5] |
Experimental Protocols
The following section outlines a generalized experimental protocol for solid-phase oligonucleotide synthesis and highlights the key differences when using this compound.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
This cycle is repeated for each nucleotide addition.[2]
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester to a stable phosphate triester using an oxidizing agent (e.g., iodine in THF/pyridine/water).
Key Protocol Modification for this compound
The primary modification to the standard protocol would be the deprotection of the phosphorus. With an acid-labile di-tert-butyl protecting group, this deprotection could potentially be combined with the 5'-DMT removal step.
Modified Deprotection Strategy:
-
During Synthesis: The tert-butyl groups on the phosphorus would be removed during the acidic deblocking step of the subsequent synthesis cycle, concurrently with the 5'-DMT group. This would generate a phosphodiester linkage directly.
-
Final Cleavage and Deprotection: After the final coupling, the oligonucleotide would be cleaved from the solid support and the nucleobase protecting groups removed under standard basic conditions (e.g., concentrated ammonium hydroxide). The key difference is that the phosphorus is already deprotected.
Visualizing the Workflow
The following diagrams illustrate the standard oligonucleotide synthesis cycle and a proposed modified cycle for use with an acid-labile phosphorus protecting group.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atdbio.com [atdbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to Di-tert-butyl N,N-diethylphosphoramidite and Di-tert-butyl N,N-diisopropylphosphoramidite in Oligonucleotide Synthesis
In the realm of automated oligonucleotide synthesis, the choice of phosphoramidite reagent is critical to achieving high coupling efficiencies and desired product purity. This guide provides a detailed comparison of two commonly employed phosphitylating agents: Di-tert-butyl N,N-diethylphosphoramidite and Di-tert-butyl N,N-diisopropylphosphoramidite. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of reagents for their specific synthesis needs.
Chemical Structure and Properties
Both this compound and Di-tert-butyl N,N-diisopropylphosphoramidite share a common di-tert-butyl phosphite backbone, which offers steric protection to the phosphorus center. The key difference lies in the N,N-dialkylamino group, which influences the reagent's reactivity and stability.
A summary of the key physical and chemical properties of both reagents is presented in Table 1.
| Property | This compound | Di-tert-butyl N,N-diisopropylphosphoramidite |
| Molecular Formula | C12H28NO2P | C14H32NO2P |
| Molecular Weight | 249.33 g/mol | 277.38 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 39-41 °C at 0.3 mmHg | 85-90 °C at 0.2 mmHg |
| Density | 0.896 g/mL at 25 °C | 0.879 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 | n20/D 1.444 |
| ³¹P NMR Chemical Shift (CDCl₃) | Not widely reported, estimated ~149-150 ppm | ~130.0 ppm |
| CAS Number | 117924-33-1 | 137348-86-8 |
Performance in Oligonucleotide Synthesis
The performance of phosphoramidites in solid-phase oligonucleotide synthesis is primarily evaluated based on their coupling efficiency, stability, and propensity for side reactions. The choice between a diethylamino and a diisopropylamino leaving group has a direct impact on these parameters, largely due to steric effects.
Coupling Efficiency
The coupling reaction in phosphoramidite chemistry involves the activation of the phosphoramidite and subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The steric bulk of the N,N-dialkylamino group influences the rate of this reaction.
Experimental data from a study by Dahl et al. (1987) demonstrated that phosphoramidites with an N,N-diethylamino group exhibit a faster coupling rate compared to those with an N,N-diisopropylamino group. This is attributed to the smaller steric hindrance of the ethyl groups, which allows for more rapid protonation of the nitrogen and subsequent formation of the reactive intermediate.
While this study provides valuable insight, it is important to note that modern automated synthesizers and advanced activators, such as 5-(ethylthio)-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (DCI), can often mitigate the differences in coupling times for many standard phosphoramidites. However, for sterically demanding couplings, the less hindered diethylamino phosphoramidite may still offer an advantage.
Stability
The stability of the phosphoramidite reagent, both in solution on the synthesizer and during storage, is crucial for maintaining high coupling efficiencies throughout the synthesis of long oligonucleotides. The bulkier diisopropylamino group in Di-tert-butyl N,N-diisopropylphosphoramidite generally confers greater stability to the molecule compared to the diethylamino analogue. This increased stability is due to the greater steric protection of the phosphorus atom from nucleophilic attack by trace amounts of water, which can lead to hydrolysis of the phosphoramidite to the corresponding H-phosphonate.
For high-throughput synthesis platforms where reagents may be on the instrument for extended periods, the enhanced stability of the diisopropylphosphoramidite can be a significant advantage in minimizing reagent degradation and ensuring consistent synthesis quality.
Side Reactions
The primary side reactions in phosphoramidite chemistry include the formation of P(V) species through oxidation of the phosphoramidite, and incomplete capping of unreacted 5'-hydroxyl groups. While there is a lack of direct comparative studies on the propensity of this compound and Di-tert-butyl N,N-diisopropylphosphoramidite to undergo these side reactions, some inferences can be made.
The higher reactivity of the diethylamino phosphoramidite could potentially lead to a slightly greater susceptibility to oxidation if exposed to air. However, under the inert atmosphere of an automated synthesizer, this difference is likely to be minimal. The efficiency of the capping step is generally independent of the phosphoramidite used in the preceding coupling step.
Experimental Protocols
The following section outlines a general experimental workflow for solid-phase oligonucleotide synthesis using either this compound or Di-tert-butyl N,N-diisopropylphosphoramidite.
Detailed Methodologies
1. Reagent Preparation:
-
Phosphoramidite Solutions: Prepare 0.1 M solutions of this compound or Di-tert-butyl N,N-diisopropylphosphoramidite in anhydrous acetonitrile.
-
Activator Solution: Prepare a 0.25 M solution of 4,5-dicyanoimidazole (DCI) or a 0.25 M solution of 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: Prepare a 3% (v/v) solution of trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Solutions:
-
Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).
-
Cap B: 16% N-methylimidazole in THF (v/v).
-
-
Oxidizing Solution: 0.02 M iodine in THF/pyridine/water (7:2:1 v/v/v).
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.
2. Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. The following is a representative protocol for a single coupling cycle:
-
Deblocking: The solid support is treated with the deblocking solution for 60-120 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling time can be set to 30-120 seconds. For the more reactive this compound, a shorter coupling time may be sufficient. The column is then washed with anhydrous acetonitrile.
-
Capping: The capping solutions (Cap A and Cap B) are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester linkage to a stable phosphate triester. The reaction time is typically 30-60 seconds. The column is then washed with anhydrous acetonitrile.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
3. Cleavage and Deprotection: Upon completion of the synthesis, the solid support is treated with concentrated ammonium hydroxide at room temperature or elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
Summary and Recommendations
The choice between this compound and Di-tert-butyl N,N-diisopropylphosphoramidite depends on the specific requirements of the oligonucleotide synthesis.
| Feature | This compound | Di-tert-butyl N,N-diisopropylphosphoramidite |
| Coupling Rate | Faster | Slower |
| Stability | Less stable | More stable |
| Steric Hindrance | Lower | Higher |
| Primary Application | Rapid synthesis, sterically challenging couplings | Standard and high-throughput synthesis, long oligonucleotides |
This compound is a more reactive reagent that offers faster coupling kinetics. This can be advantageous in situations where synthesis time is a critical factor or when coupling to sterically hindered positions. However, its lower stability may be a concern for long synthesis runs or in high-throughput settings where reagents are on the synthesizer for extended periods.
Di-tert-butyl N,N-diisopropylphosphoramidite is the more commonly used reagent due to its greater stability, which ensures consistent performance and minimizes reagent waste. While its coupling kinetics are slower, modern synthesizers and activators can often compensate for this, making it a reliable choice for a wide range of applications, including the synthesis of long oligonucleotides.
For most standard applications, the enhanced stability of Di-tert-butyl N,N-diisopropylphosphoramidite makes it the preferred choice. However, for specialized applications requiring rapid synthesis or involving sterically demanding monomers, This compound presents a viable and potentially superior alternative. It is recommended that researchers validate the performance of either reagent within their specific synthesis platform and for their target oligonucleotide sequences.
Purity Analysis of Di-tert-butyl N,N-diethylphosphoramidite: A Comparative Guide to ³¹P NMR and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of phosphoramidites is a critical parameter in the synthesis of oligonucleotides for therapeutic and research applications. Impurities can lead to the formation of undesired side products, compromising the yield and biological activity of the final oligonucleotide product. This guide provides a comparative analysis of two common analytical techniques for assessing the purity of Di-tert-butyl N,N-diethylphosphoramidite: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Introduction to Purity Analysis of Phosphoramidites
This compound is a trivalent phosphorus (P(III)) compound widely used in phosphitylation reactions. Its high reactivity makes it susceptible to oxidation and hydrolysis. Therefore, robust analytical methods are required to quantify the parent compound and identify potential impurities. ³¹P NMR spectroscopy offers a direct and quantitative method for observing phosphorus-containing compounds, while HPLC provides high-resolution separation of the target compound from its impurities.
³¹P NMR Spectroscopy for Purity Assessment
³¹P NMR is a powerful technique for the analysis of phosphoramidites due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, allowing for the differentiation of the desired P(III) species from its P(V) oxidation and hydrolysis products.
Expected ³¹P NMR Chemical Shifts
Based on data for structurally similar compounds, the ³¹P NMR chemical shift for this compound is expected to be in the range of 131.0 - 138.0 ppm .[1] As the molecule is chiral at the phosphorus center, it is expected to appear as a pair of diastereomeric signals.
Key impurities and their expected chemical shift ranges are summarized in the table below.
| Compound Class | Structure | Expected ³¹P NMR Chemical Shift (ppm) |
| Phosphoramidite (P(III)) | (t-BuO)₂P-NEt₂ | ~131 - 138 |
| Oxidation Product (P(V)) | O=P(Ot-Bu)₂(NEt₂) | ~ -5 to 25 |
| H-phosphonate (Hydrolysis) | (t-BuO)₂P(O)H | ~ 0 to 20 |
Note: Chemical shifts are referenced to 85% H₃PO₄.
Quantitative Analysis by ³¹P NMR
For accurate quantification, a proton-decoupled ³¹P NMR spectrum should be acquired using parameters that ensure full relaxation of all phosphorus nuclei. This typically involves a sufficient relaxation delay (D1) between pulses. The purity is determined by the relative integration of the signals corresponding to the phosphoramidite and its impurities.
Experimental Protocol: Quantitative ³¹P NMR
This protocol is adapted from established methods for phosphoramidite analysis.[2]
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of this compound into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a small amount of a non-phosphorus-containing internal standard if absolute quantification is desired.
-
-
NMR Spectrometer Setup:
-
Use a spectrometer with a phosphorus-observe probe.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: Calibrated 30-90° pulse.
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., -50 to 200 ppm).
-
Acquisition Time (AQ): ≥ 1.5 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified (a value of 10-20 seconds is often sufficient for phosphoramidites).
-
Number of Scans (NS): 64-256, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the this compound diastereomers and any observed impurities.
-
Calculate the purity as the percentage of the integral of the desired product relative to the total integral of all phosphorus-containing species.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used orthogonal technique for assessing the purity of phosphoramidites. It separates compounds based on their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
The following is a general protocol that can be optimized for specific instrumentation.
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
A typical gradient might be from 50% B to 100% B over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve the this compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Purity is determined by the area percentage of the main peak relative to the total peak area.
-
Comparison of ³¹P NMR and HPLC
| Feature | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the resonance of ³¹P nuclei, providing direct structural information about phosphorus-containing compounds. | Separates compounds based on their differential partitioning between a stationary and a mobile phase. |
| Selectivity | Highly selective for phosphorus-containing molecules. | Separates a wide range of compounds based on polarity. |
| Quantification | Inherently quantitative when appropriate experimental parameters are used. | Requires a response factor for each impurity for accurate quantification, though area percentage is commonly used. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Requires dissolution and filtration; mobile phase preparation is more complex. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 20-40 minutes per sample, plus column equilibration time. |
| Impurity Identification | Chemical shifts provide clues to the structure of impurities. | Retention time provides limited structural information; coupling to a mass spectrometer (LC-MS) is needed for identification. |
| Resolution | May have limited resolution for structurally very similar impurities. | Generally offers higher resolution for separating closely related compounds. |
Workflow and Data Interpretation
The following diagrams illustrate the typical workflows for purity analysis by ³¹P NMR and the logical relationship between the analytical data and the purity assessment.
Conclusion
Both ³¹P NMR and HPLC are valuable and complementary techniques for assessing the purity of this compound. ³¹P NMR provides a rapid, quantitative, and structurally informative snapshot of all phosphorus-containing species in the sample. HPLC offers excellent separation of the main component from its impurities, which is particularly useful for complex mixtures. For comprehensive quality control, the use of both methods is recommended to provide an orthogonal assessment of purity, ensuring the high quality of this critical reagent for oligonucleotide synthesis.
References
A Comparative Study of Activators for Di-tert-butyl N,N-diethylphosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
The efficiency of phosphoramidite coupling is a critical factor in the chemical synthesis of oligonucleotides and other modified nucleic acids. The choice of activator plays a pivotal role, particularly when employing sterically hindered phosphoramidites such as Di-tert-butyl N,N-diethylphosphoramidite. The bulky di-tert-butyl groups can significantly impede the coupling reaction, necessitating a careful selection of an activator to ensure high coupling yields and minimize side reactions. This guide provides a comparative analysis of three commonly used activators—5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI), and 5-Benzylthio-1H-tetrazole (BTT)—for their application with sterically demanding phosphoramidites.
While direct quantitative comparative studies on the coupling efficiency of these activators with this compound are not extensively available in peer-reviewed literature, their performance can be inferred from their known chemical properties and their efficacy with other sterically demanding phosphoramidites, such as those used in RNA synthesis. The key differentiating factors are acidity (pKa) and nucleophilicity, which govern the mechanism and rate of the activation and coupling steps.
Activator Properties and Performance Comparison
The selection of an appropriate activator is a crucial determinant for the successful synthesis of molecules using sterically hindered phosphoramidites. The following table summarizes the key properties of ETT, DCI, and BTT.
| Activator | Chemical Structure | pKa | Solubility in Acetonitrile | Key Characteristics & Recommendations |
| 5-Ethylthio-1H-tetrazole (ETT) | C₃H₆N₄S | 4.3[1] | ~0.75 M[1] | A more acidic and potent activator than 1H-tetrazole, often recommended for general-purpose synthesis and for moderately hindered monomers. ETT offers a balanced profile of reactivity and is a reliable choice for routine synthesis. |
| 4,5-Dicyanoimidazole (DCI) | C₅HN₄ | 5.2[1] | ~1.2 M[1] | Less acidic but more nucleophilic than tetrazole derivatives.[1] Its lower acidity minimizes the risk of premature detritylation of the monomer, making it ideal for the synthesis of long oligonucleotides and for larger-scale production where minimizing side reactions is critical. |
| 5-Benzylthio-1H-tetrazole (BTT) | C₈H₈N₄S | 4.1[1] | ~0.44 M[1] | A highly acidic and potent activator, often considered the most potent for overcoming the steric hindrance of bulky phosphoramidites and achieving shorter coupling times. It is frequently the activator of choice for RNA synthesis.[1] |
Inferred Performance and Recommendations
Based on the properties of the activators and their performance with other sterically hindered phosphoramidites, the following recommendations can be made for coupling this compound:
-
For routine and small to medium-scale synthesis: ETT provides a good balance of reactivity and stability.
-
For large-scale synthesis or when side reactions are a concern: DCI is the recommended activator due to its lower acidity, which minimizes the risk of premature detritylation of the phosphoramidite.[2]
-
For maximizing coupling speed and efficiency with a highly hindered substrate: BTT is likely the most effective activator, although its high acidity may necessitate careful optimization to avoid side reactions.[2]
The following table provides recommended coupling times for sterically hindered phosphoramidites, which can be used as a starting point for optimization with this compound.
| Activator | Recommended Coupling Time (for 1 µmol scale) |
| ETT | 5-7 minutes |
| DCI | 6-8 minutes |
| BTT | 4-6 minutes |
Experimental Protocols
The following are generalized protocols for the key steps in the phosphoramidite coupling cycle using a sterically hindered phosphoramidite. These protocols are intended for automated DNA/RNA synthesizers and may require optimization based on the specific instrument, scale of synthesis, and the nature of the substrate.
Protocol 1: Coupling
Objective: To couple the this compound to a support-bound molecule with a free hydroxyl group.
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M ETT, 0.25 M DCI, or 0.25 M BTT in anhydrous acetonitrile)
-
Anhydrous acetonitrile
Procedure:
-
Deliver the activator solution to the synthesis column containing the solid support.
-
Simultaneously deliver the this compound solution to the synthesis column.
-
Allow the reaction to proceed for the recommended coupling time (see table above), allowing the reagents to be in contact with the solid support.
-
Wash the column thoroughly with anhydrous acetonitrile to remove excess reagents and byproducts.
Protocol 2: Capping
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
Reagents:
-
Capping Reagent A (e.g., Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine)
-
Capping Reagent B (e.g., N-Methylimidazole in THF)
Procedure:
-
Deliver Capping Reagents A and B to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
Protocol 3: Oxidation
Objective: To convert the newly formed phosphite triester linkage to a more stable phosphate triester.
Reagents:
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/water/pyridine)
Procedure:
-
Deliver the oxidizer solution to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
Protocol 4: Analysis of Coupling Efficiency by ³¹P NMR Spectroscopy
Objective: To determine the extent of the coupling reaction by monitoring the consumption of the phosphoramidite starting material and the formation of the phosphite triester product.
Procedure:
-
After the coupling step and washing, a small sample of the solid support can be taken for analysis.
-
The sample is suspended in a suitable deuterated solvent (e.g., CD₃CN) in an NMR tube.
-
A ³¹P NMR spectrum is acquired. The phosphoramidite starting material typically shows a signal in the range of 140-155 ppm, while the resulting phosphite triester will appear at a different chemical shift.
-
The relative integration of these signals can be used to estimate the coupling efficiency.
Protocol 5: Analysis of Final Product Purity by HPLC
Objective: To assess the purity of the final product after cleavage from the solid support and deprotection.
Procedure:
-
The final product is cleaved from the solid support and deprotected according to standard procedures.
-
The crude product is dissolved in a suitable solvent.
-
The sample is analyzed by reverse-phase or ion-exchange HPLC.[3]
-
The purity is determined by integrating the peak corresponding to the full-length product and comparing it to the total peak area.
Mandatory Visualizations
References
A Comparative Guide to Di-tert-butyl N,N-diethylphosphoramidite in Synthesis Protocols
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the successful synthesis of oligonucleotides and phosphopeptides. Di-tert-butyl N,N-diethylphosphoramidite is a key phosphitylating agent utilized in these synthetic processes. This guide provides a comparative overview of its performance, supported by available experimental data, and presents detailed protocols for its application.
Performance Comparison
While direct, head-to-head comparative studies for oligonucleotide synthesis using this compound versus standard 2-cyanoethyl (CE) phosphoramidites are not extensively detailed in publicly available literature, its application in phosphopeptide synthesis provides significant insights into its reactivity and efficiency. In this context, it has been demonstrated to be a highly reactive reagent, facilitating efficient and rapid phosphitylation.[1]
The tert-butyl protecting group is a key feature of this phosphoramidite. Unlike the more common β-cyanoethyl group, the tert-butyl group is removed under acidic conditions, which can be advantageous in specific synthetic strategies.[1] This allows for orthogonal deprotection schemes where the phosphate protecting group can be removed without affecting other base-labile protecting groups.
Based on its performance in phosphopeptide synthesis, a hypothetical comparison with a standard 2-cyanoethyl-N,N-diisopropylphosphoramidite for a model oligonucleotide synthesis is presented below. It is important to note that these are projected values based on qualitative descriptions and would require direct experimental validation.
| Parameter | This compound | 2-Cyanoethyl-N,N-diisopropylphosphoramidite |
| Coupling Time | Potentially shorter due to high reactivity | Standard |
| Coupling Efficiency | Reported as practically quantitative in phosphopeptide synthesis[1] | Typically >98% |
| Deprotection Conditions | Acidic (e.g., TFA)[1] | Basic (e.g., DBU)[1] |
| Final Purity | High, with potentially fewer side products related to incomplete deprotection | High, dependent on capping and deprotection efficiency |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of phosphopeptides using this compound and can be adapted for oligonucleotide synthesis.
Protocol 1: Solid-Phase Synthesis of a Phosphopeptide
This protocol describes the "global" phosphorylation of a resin-bound peptide.[2]
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
1H-tetrazole
-
tert-Butyl hydroperoxide (tBuOOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Methodology:
-
Peptide Assembly: The peptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis.
-
Phosphitylation: The resin-bound peptide with a free hydroxyl group (on Ser, Thr, or Tyr) is treated with this compound and 1H-tetrazole in an appropriate solvent like THF or DCM. The reaction is typically allowed to proceed for 30-60 minutes at room temperature.[3]
-
Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent such as tert-butyl hydroperoxide.[1][3]
-
Cleavage and Deprotection: The phosphopeptide is cleaved from the resin, and the tert-butyl protecting groups are simultaneously removed using a TFA-based cleavage cocktail.[1]
Protocol 2: Analysis of Phosphorylation Efficiency
Methodology:
-
Cleavage of a Test Sample: An aliquot of the peptide-resin post-phosphorylation and deprotection is treated with TFA to cleave the peptide.[1]
-
HPLC Analysis: The crude cleavage mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to assess the purity and yield of the desired phosphopeptide.
-
Mass Spectrometry: The identity of the product is confirmed by mass spectrometry.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of products synthesized using this compound.
Figure 1. General workflow for the synthesis and analysis of phosphorylated molecules.
Figure 2. Key steps in the phosphitylation and oxidation reactions.
Conclusion
This compound serves as a highly effective reagent for the phosphorylation of peptides, offering high reactivity and the advantage of an acid-labile protecting group. While its direct comparative performance in oligonucleotide synthesis requires further dedicated studies, the existing data from phosphopeptide synthesis suggests it is a powerful tool for introducing phosphate groups in solid-phase synthesis. The protocols and workflows provided herein offer a solid foundation for researchers to incorporate this reagent into their synthetic strategies.
References
Benchmarking Di-tert-butyl N,N-diethylphosphoramidite in Automated Synthesizers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite chemistry is pivotal to achieving high yield and purity. Di-tert-butyl N,N-diethylphosphoramidite is a phosphitylating agent used in the preparation of custom phosphoramidite monomers. Its performance in automated synthesizers, particularly concerning coupling efficiency and stability, is a critical consideration. This guide provides an objective comparison of this compound with the widely used 2-Cyanoethyl N,N-diisopropylphosphoramidite, supported by established chemical principles and a detailed protocol for head-to-head benchmarking.
Comparative Analysis of Phosphitylating Reagents
The performance of a phosphoramidite in automated synthesis is largely dictated by the nature of the protecting groups on the phosphorus atom and the amino group. These groups influence the reagent's reactivity, stability, and the conditions required for the synthesis cycle. Below is a comparison of this compound and the industry-standard 2-Cyanoethyl N,N-diisopropylphosphoramidite.
| Feature | This compound | 2-Cyanoethyl N,N-diisopropylphosphoramidite | Rationale |
| P(III) Protecting Group | Di-tert-butyl | 2-Cyanoethyl | The tert-butyl groups are bulky, which can influence steric hindrance during nucleophilic attack. The 2-cyanoethyl group is less bulky and is the standard for most commercial phosphoramidites. |
| Amino Group | N,N-diethyl | N,N-diisopropyl | Both are dialkylamino groups that provide good stability to the phosphoramidite. The diisopropyl group is more sterically hindered than the diethyl group. |
| Relative Reactivity | Potentially lower | Higher | The greater steric hindrance from the two tert-butyl groups may lead to a slower coupling reaction compared to the less hindered 2-cyanoethyl group. |
| Reagent Stability | High | High, but susceptible to moisture | Both reagents are sensitive to moisture and oxidation. Phosphoramidites are generally stored under inert gas at low temperatures. |
| Coupling Time | Likely requires longer coupling times or stronger activators | Standard coupling times | Due to potentially lower reactivity, longer incubation times during the coupling step may be necessary to achieve optimal efficiency. |
| Side Reactions | Avoids acrylonitrile-related side reactions | Can lead to cyanoethylation of nucleobases (e.g., thymine) | The 2-cyanoethyl group is removed via β-elimination, generating acrylonitrile, which can alkylate nucleobases.[1] The tert-butyl group does not produce this reactive byproduct. |
| Primary Application | Phosphitylation of alcohols/nucleosides to create custom phosphoramidite monomers | Standard phosphitylating agent for producing commercial nucleoside phosphoramidites | Both are used for the same fundamental purpose of creating the phosphoramidite building blocks for oligonucleotide synthesis. |
Experimental Protocols for Benchmarking
To obtain empirical performance data, a direct comparison in an automated oligonucleotide synthesizer is recommended. The following protocols outline a methodology for such a study.
Objective
To compare the performance of custom phosphoramidite monomers prepared using this compound and 2-Cyanoethyl N,N-diisopropylphosphoramidite in the automated synthesis of a model oligonucleotide.
Materials
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Model oligonucleotide sequence (e.g., a 20-mer mixed-base sequence)
-
Phosphoramidite Monomer A: A standard nucleoside (e.g., dT) phosphoramidite prepared using this compound.
-
Phosphoramidite Monomer B: The same nucleoside phosphoramidite prepared using 2-Cyanoethyl N,N-diisopropylphosphoramidite (Control).
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT))
-
Capping solution (e.g., acetic anhydride/lutidine/THF)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
HPLC system with a reverse-phase column
-
Mass spectrometer
Methodology
-
Preparation of Phosphoramidite Solutions: Prepare solutions of Phosphoramidite Monomer A and Phosphoramidite Monomer B in anhydrous acetonitrile at a standard concentration (e.g., 0.1 M).
-
Automated Synthesis:
-
Program the synthesizer to synthesize the model 20-mer oligonucleotide in two separate runs, one for each phosphoramidite monomer being tested.
-
Use identical synthesis protocols for both runs, including the solid support, all other standard phosphoramidites, and ancillary reagents.
-
The standard synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.[2]
-
For the initial benchmark, use the synthesizer's standard coupling time.
-
-
Data Collection during Synthesis:
-
Monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle. The absorbance of the cation is proportional to the coupling efficiency of the previous step.[1]
-
Record the stepwise coupling efficiency for each cycle for both synthesis runs.
-
-
Cleavage and Deprotection:
-
After synthesis, treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotide and remove protecting groups.
-
-
Analysis of Crude Product:
-
Analyze the crude product from each synthesis by reverse-phase HPLC to assess the purity and identify the full-length product versus truncated sequences.
-
Confirm the identity of the full-length product by mass spectrometry.
-
-
Calculation of Performance Metrics:
-
Average Stepwise Coupling Efficiency: Calculate the average of the stepwise coupling efficiencies for each synthesis run based on the trityl cation monitoring.
-
Overall Yield: Determine the overall yield of the full-length product from the HPLC chromatogram by integrating the peak area of the desired product relative to the total peak area.
-
-
Optimization (Optional):
-
If the coupling efficiency for Phosphoramidite Monomer A is suboptimal, repeat the synthesis with an extended coupling time or a more potent activator and re-evaluate the performance metrics.
-
Visualizing the Benchmarking Process
Experimental Workflow
The following diagram illustrates the workflow for the comparative benchmarking experiment.
References
A Comparative Analysis of Phosphoramidite Reaction Kinetics for Oligonucleotide Synthesis: Di-tert-butyl N,N-diethylphosphoramidite vs. a Standard Reagent
In the realm of synthetic biology and drug development, the chemical synthesis of oligonucleotides is a cornerstone technology. The phosphoramidite method stands as the predominant approach, prized for its efficiency and amenability to automation. The choice of phosphoramidite reagent is critical, directly influencing coupling kinetics, and ultimately, the yield and purity of the final oligonucleotide product. This guide provides a comparative analysis of the reaction kinetics of Di-tert-butyl N,N-diethylphosphoramidite against the widely-used standard, 2-Cyanoethyl N,N-diisopropylphosphoramidite.
While specific experimental kinetic data for this compound in oligonucleotide synthesis is not extensively documented in publicly available literature, we can infer its likely performance based on established principles of chemical kinetics and steric hindrance. This comparison will, therefore, combine quantitative data for the standard reagent with a qualitative analysis of the di-tert-butyl alternative.
Performance Comparison: Reaction Kinetics and Efficiency
The coupling step in phosphoramidite chemistry is paramount for the successful synthesis of long and pure oligonucleotides. The efficiency of this step determines the overall yield of the desired full-length product. Even small deviations from near-quantitative coupling efficiency can lead to a significant increase in failure sequences.
| Parameter | This compound | 2-Cyanoethyl N,N-diisopropylphosphoramidite (Standard) |
| Typical Coupling Efficiency | Data not readily available; expected to be lower than standard due to steric hindrance. | 98.0-99.3%[1] |
| Typical Coupling Time | Expected to be longer than standard. | 30-600 seconds, depending on the specific phosphoramidite and activator. |
| Key Kinetic Influences | High degree of steric hindrance from the two tert-butyl groups. | Moderate steric hindrance from the diisopropylamino group. |
| Primary Application | Not commonly used in standard oligonucleotide synthesis; may have applications in other areas of organic chemistry. | Gold standard for automated solid-phase DNA and RNA synthesis. |
In-depth Look at Reaction Kinetics
The kinetics of the phosphoramidite coupling reaction are influenced by several factors, including the structure of the phosphoramidite itself, the choice of activator, and the reaction conditions. The bulky tert-butyl groups on the this compound are expected to create significant steric hindrance around the phosphorus center. This steric bulk can impede the approach of the activator and the 5'-hydroxyl group of the growing oligonucleotide chain, thereby slowing down the reaction rate and potentially lowering the coupling efficiency compared to the less hindered 2-Cyanoethyl N,N-diisopropylphosphoramidite.
The choice of activator is also crucial. Activators like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) play a dual role in protonating the diisopropylamino group and acting as a nucleophilic catalyst.[2] The effectiveness of these activators can be diminished in the presence of excessive steric hindrance.
Experimental Protocols
To provide a definitive comparison between these two phosphoramidites, a series of controlled experiments would be necessary. Below are detailed methodologies for evaluating key performance metrics.
Protocol 1: Determination of Coupling Efficiency via Trityl Cation Monitoring
Objective: To determine the stepwise coupling efficiency of a phosphoramidite during oligonucleotide synthesis.
Materials:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Phosphoramidite solutions (0.1 M in anhydrous acetonitrile) of both this compound and 2-Cyanoethyl N,N-diisopropylphosphoramidite
-
Standard oligonucleotide synthesis reagents:
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/THF/Pyridine; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile for washing
-
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer to synthesize a test sequence (e.g., a 20-mer poly-T sequence).
-
Reagent Installation: Install the respective phosphoramidite solutions and standard synthesis reagents on the synthesizer.
-
Synthesis: Initiate two separate syntheses, one with each phosphoramidite, ensuring all other conditions and reagent batches are identical.
-
Trityl Cation Measurement: The synthesizer's built-in spectrophotometer will measure the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step. The intensity of the color is proportional to the number of molecules that successfully coupled in the preceding cycle.
-
Calculation of Coupling Efficiency: The stepwise coupling efficiency is calculated by comparing the absorbance of the trityl cation release from one cycle to the next.
Protocol 2: Analysis of Oligonucleotide Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized oligonucleotides and quantify the amount of full-length product versus failure sequences.
Materials:
-
Crude oligonucleotide samples from Protocol 1, cleaved from the solid support and deprotected.
-
Reversed-phase HPLC system with a suitable column (e.g., C18).
-
Mobile phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile phase B: Acetonitrile.
-
UV detector.
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide samples in an appropriate buffer (e.g., water or mobile phase A).
-
HPLC Analysis: Inject the samples into the HPLC system. Elute the oligonucleotides using a gradient of increasing acetonitrile concentration.
-
Detection: Monitor the elution profile at a suitable wavelength (typically 260 nm).
-
Data Analysis: The full-length oligonucleotide will have a characteristic retention time. Impurities, such as shorter "failure" sequences, will typically elute earlier. The purity is determined by integrating the peak area of the full-length product and comparing it to the total area of all peaks.
Visualizing the Process
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
References
- 1. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Di-tert-butyl N,N-diethylphosphoramidite in Synthesizing Long Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphoramidite Chemistry in Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, prized for its high coupling efficiency and amenability to automation.[1] The process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. The choice of phosphoramidite reagent is a key determinant of the overall success of synthesizing long oligonucleotides, directly impacting coupling efficiency, stability, and the purity of the final product.
The Challenge of Synthesizing Long Oligonucleotides
Synthesizing long oligonucleotides presents several challenges:
-
Cumulative Yield: Even with a high stepwise coupling efficiency, the overall yield of the full-length product decreases exponentially with the length of the oligonucleotide. For instance, a 99% average coupling efficiency for a 100-mer synthesis would result in a theoretical yield of only about 36.6%.[2]
-
Depurination: The acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the glycosidic bond in purine nucleosides, creating apurinic sites and truncating the oligonucleotide chain.[1]
-
Steric Hindrance: Bulky protecting groups on the phosphoramidite or the growing oligonucleotide chain can impede the coupling reaction, reducing its efficiency.[3]
Di-tert-butyl N,N-diethylphosphoramidite: A Profile
This compound is a phosphitylating agent characterized by the presence of two bulky tert-butyl groups on the phosphorus atom and two ethyl groups on the nitrogen atom. The steric bulk of these groups is expected to influence its reactivity and stability. While direct comparative studies on its efficacy in long oligonucleotide synthesis are not extensively documented in peer-reviewed literature, we can infer its potential performance based on established principles of phosphoramidite chemistry.
The bulky di-tert-butyl groups are likely to enhance the stability of the phosphoramidite, potentially reducing degradation during storage and on the synthesizer. However, this same steric hindrance could negatively impact the coupling efficiency, requiring longer coupling times or more potent activators to achieve satisfactory results, especially when synthesizing long oligonucleotides where high efficiency is paramount.
Comparison with Alternative Phosphoramidites
The most commonly used phosphoramidites for oligonucleotide synthesis employ a diisopropylamino group. The comparison below is based on the inferred properties of this compound versus standard phosphoramidites.
| Feature | This compound (Inferred) | Standard Diisopropylamino Phosphoramidites |
| Stability | Potentially higher due to steric hindrance around the phosphorus atom. This could lead to a longer shelf life and better performance in prolonged syntheses. | Good, but can be susceptible to hydrolysis, especially the dG phosphoramidite. |
| Reactivity/Coupling Efficiency | Likely lower due to steric hindrance. May require longer coupling times, higher concentration of activator, or more potent activators (e.g., BTT, ETT) to achieve high coupling yields.[4] This could be a significant drawback for synthesizing very long oligonucleotides. | High, with standard activators like DCI or tetrazole. Coupling times are generally short (20-60 seconds for DNA).[5] |
| Side Reactions | The bulky nature might reduce the incidence of certain side reactions. | Prone to side reactions like GG dimer formation, especially with highly acidic activators.[4] |
| Suitability for Long Oligonucleotides | Potentially challenging due to expected lower coupling efficiency. The cumulative effect of even a slightly lower efficiency would drastically reduce the yield of full-length long oligonucleotides.[2] | Proven to be effective for the synthesis of oligonucleotides up to 200 bases and beyond, provided that high coupling efficiencies (>99.5%) are maintained.[6] |
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Protocol
This protocol outlines the key steps in a single coupling cycle on an automated DNA/RNA synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the acidic solution. The resulting orange-colored trityl cation is washed away, and the amount can be quantified to monitor coupling efficiency. For long oligonucleotides, DCA is often preferred to minimize depurination.[1]
-
-
Coupling:
-
Reagents:
-
Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note for this compound: A longer coupling time (e.g., 5-15 minutes) and a more potent activator like ETT or BTT might be necessary to overcome steric hindrance.[5]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride in Tetrahydrofuran (THF) and Lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
These four steps are repeated for each nucleotide to be added to the sequence.
Visualizing the Workflow
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Logical Relationship for Optimizing Long Oligonucleotide Synthesis
Caption: Key factors influencing the success of long oligonucleotide synthesis.
Conclusion
The synthesis of long oligonucleotides is a demanding process that requires meticulous optimization of the phosphoramidite chemistry. While this compound may offer advantages in terms of stability due to its bulky substituents, its application in the synthesis of long oligonucleotides is likely to be hampered by reduced coupling efficiency. For applications requiring long oligonucleotides, standard phosphoramidites with diisopropylamino groups, coupled with optimized protocols that ensure high coupling efficiency and minimize side reactions like depurination, remain the more established and reliable choice. Further empirical data is needed to definitively position this compound within the landscape of reagents for long oligonucleotide synthesis. Researchers considering its use should be prepared for extensive protocol optimization, particularly concerning the coupling step.
References
Safety Operating Guide
Navigating the Safe Disposal of Di-tert-butyl N,N-diethylphosphoramidite: A Procedural Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Di-tert-butyl N,N-diethylphosphoramidite. The following procedures are designed to be clear, and actionable, and to ensure the safety of all laboratory personnel. Adherence to these step-by-step instructions is critical for minimizing risks associated with the handling and disposal of this reactive chemical.
I. Immediate Safety and Handling Precautions
This compound is a moisture-sensitive and air-sensitive compound. Proper handling is crucial to prevent unintended reactions.
-
Work Area: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-retardant laboratory coat
-
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite. Do not use water. The contaminated absorbent material should then be treated as hazardous waste and disposed of according to the procedures outlined below.
II. Disposal Plan: Deactivation of this compound
Unused or waste this compound must be deactivated before disposal. This involves converting the reactive phosphoramidite (a P(III) compound) into a more stable phosphate derivative (a P(V) compound) through controlled oxidation.
Experimental Protocol: Oxidation-Hydrolysis Deactivation
This protocol outlines the deactivation of this compound using a solution of iodine followed by quenching with aqueous sodium thiosulfate.
Materials:
-
Waste this compound solution (in an anhydrous solvent like acetonitrile)
-
Oxidizing solution: 0.1 M Iodine in Tetrahydrofuran (THF)
-
Quenching solution: 10% (w/v) aqueous sodium thiosulfate
-
Appropriately sized reaction vessel (e.g., Erlenmeyer flask) equipped with a magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
Preparation:
-
Place the reaction vessel in an ice bath and ensure it is securely clamped within the fume hood.
-
If the waste phosphoramidite is in a pure, undiluted form, first dissolve it in anhydrous acetonitrile to a concentration of approximately 0.5 M. For solutions already in an anhydrous solvent, proceed to the next step.
-
-
Oxidation:
-
Slowly add the phosphoramidite solution to an equal volume of the 0.1 M iodine in THF solution in the reaction vessel with continuous stirring. The iodine solution should be in stoichiometric excess to ensure complete oxidation. A persistent brown color from the iodine indicates an excess.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
-
Quenching:
-
Slowly add the 10% aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring. Continue adding the thiosulfate solution until the brown color of the excess iodine has completely disappeared and the solution becomes colorless. This step is exothermic, so a slow addition rate is crucial.
-
-
Final Disposal:
-
The resulting solution contains the deactivated phosphate compound and other byproducts. This solution should be collected in a designated hazardous waste container.
-
Label the waste container clearly with its contents.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
III. Data Presentation
| Parameter | Value | Notes |
| Deactivating Agent | 0.1 M Iodine in THF | Ensures complete oxidation of the P(III) center. |
| Quenching Agent | 10% (w/v) Aqueous Sodium Thiosulfate | Neutralizes excess iodine. |
| Reaction Time | 30 minutes | For the oxidation step. |
| Temperature | Room Temperature (with initial cooling) | The quenching step is exothermic and requires careful temperature control. |
IV. Workflow Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
Personal protective equipment for handling Di-tert-butyl N,N-diethylphosphoramidite
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for Di-tert-butyl N,N-diethylphosphoramidite (CAS No. 117924-33-1). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 117924-33-1 |
| Molecular Formula | C₁₂H₂₈NO₂P[1][2] |
| Molecular Weight | 249.33 g/mol [1][3] |
| Form | Liquid[3] |
| Assay | 93%[3] |
| Density | 0.896 g/mL at 25 °C (lit.)[3] |
| Boiling Point | 39-41 °C / 0.3 mmHg (lit.)[3] |
| Refractive Index | n20/D 1.434 (lit.)[3] |
| Flash Point | 78 °C (172.4 °F) - closed cup[3] |
| Storage Temperature | 2-8°C[3] |
Hazard Identification and Safety Precautions
This compound is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[3][4][5]
Signal Word: Warning[3]
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[3][4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
-
Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[4]
-
Take precautionary measures against static discharges.[4]
-
-
Response:
-
Storage:
-
Disposal:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling phosphoramidites.[6] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] Tightly fitting with side-shields.[6] |
| Face Shield | Recommended when there is a splash hazard.[6] | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with nitrile gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[6] |
| Laboratory Coat | A laboratory coat must be worn.[6] | |
| Respiratory Protection | Respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and safety shower are close to the workstation location.[4]
-
Work in a well-ventilated area, preferably a chemical fume hood.[6]
-
Gather all necessary PPE and handling equipment (e.g., non-sparking tools).[6]
2. Handling:
-
Keep the container tightly sealed to prevent moisture and air exposure.[6]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of aerosols.[6]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling the compound.[6]
3. Storage:
-
The recommended storage temperature is 2-8°C.[3]
-
Keep away from heat, sparks, flame, and oxidizing agents.[4][6]
4. In Case of a Spill:
-
Soak up with inert absorbent material.
-
Keep in suitable, closed containers for disposal.[4]
-
Remove all sources of ignition.[4]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Deactivation of Phosphoramidite Waste (for small quantities): The reactive phosphoramidite can be hydrolyzed to a less reactive H-phosphonate species for safer disposal. This procedure should be performed in a fume hood.[6]
Waste Collection:
-
Collect waste in a designated, approved hazardous waste container.
-
Ensure the container is properly labeled.
-
Dispose of contents/container to an approved waste disposal plant.[4][5]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
